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  • Product: 3,5-Dichloro-4-isopropoxybenzaldehyde
  • CAS: 692281-56-4

Core Science & Biosynthesis

Foundational

The Spectroscopic Signature of 3,5-Dichloro-4-isopropoxybenzaldehyde: A Technical Guide for Researchers

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of novel molecules is paramount. 3,5-Dichloro-4-isopropoxybenzaldehyde, a substituted aromatic aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of novel molecules is paramount. 3,5-Dichloro-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique spectroscopic profile owing to the interplay of its electron-withdrawing chloro groups, the electron-donating isopropoxy substituent, and the aldehydic functionality. This guide provides an in-depth analysis of the predicted spectral data for this compound, offering a valuable resource for researchers engaged in its synthesis, purification, and application. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure a thorough understanding.

Molecular Structure and Key Features

The structure of 3,5-Dichloro-4-isopropoxybenzaldehyde dictates its chemical and spectral properties. The benzene ring is substituted with two chlorine atoms in a meta arrangement relative to each other, an isopropoxy group at the 4-position, and a formyl group at the 1-position. This substitution pattern leads to a symmetrical molecule, which will be reflected in its NMR spectra.

Caption: Molecular structure of 3,5-Dichloro-4-isopropoxybenzaldehyde.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehydic-H9.8 - 10.0Singlet (s)N/AThe aldehyde proton is highly deshielded and typically appears as a singlet in this region.
Aromatic-H7.8 - 8.0Singlet (s)N/ADue to the symmetrical substitution, the two aromatic protons are chemically equivalent and will appear as a singlet. The electron-withdrawing effects of the chlorine and aldehyde groups will shift them downfield.
Isopropoxy-CH4.6 - 4.8Septet (sept)~6.0The methine proton of the isopropoxy group is coupled to the six equivalent methyl protons, resulting in a septet.
Isopropoxy-CH₃1.3 - 1.5Doublet (d)~6.0The six methyl protons are equivalent and are coupled to the single methine proton, giving rise to a doublet.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also reflect the molecular symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Aldehyde)188 - 192The carbonyl carbon of an aldehyde is characteristically found in this downfield region.
C-O (Isopropoxy)155 - 158The aromatic carbon attached to the isopropoxy group is shielded by the oxygen but deshielded by the ring, placing it in this range.
C-Cl135 - 138The carbons bonded to chlorine will be deshielded.
C-H (Aromatic)130 - 133The aromatic methine carbons.
C-CHO130 - 132The aromatic carbon to which the aldehyde is attached.
CH (Isopropoxy)70 - 73The methine carbon of the isopropoxy group.
CH₃ (Isopropoxy)21 - 23The methyl carbons of the isopropoxy group are the most shielded.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.[1]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2] A greater number of scans and a longer relaxation delay may be necessary to obtain a good spectrum.

Caption: Carbon framework of 3,5-Dichloro-4-isopropoxybenzaldehyde.

Predicted Infrared (IR) Spectral Data

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C-H (Aldehyde)2820-2850 & 2720-2750MediumCharacteristic C-H stretching of an aldehyde (Fermi doublet).
C=O (Aldehyde)1690-1710StrongThe strong carbonyl stretch is a hallmark of aldehydes. Conjugation with the aromatic ring lowers the frequency.
C=C (Aromatic)1550-1600Medium-StrongAromatic ring stretching vibrations.
C-O (Aryl Ether)1200-1250 (asymmetric) & 1020-1075 (symmetric)StrongAsymmetric and symmetric C-O-C stretching of the aryl ether linkage.
C-Cl680-840StrongC-Cl stretching vibrations.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet or a Nujol mull can be prepared.[4] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid, which requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[5] A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet/Nujol should be recorded and subtracted from the sample spectrum.[6]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonRationale
232/234/236[M]⁺Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms.
217/219/221[M-CH₃]⁺Loss of a methyl radical from the isopropoxy group.
189/191/193[M-C₃H₇]⁺Loss of the isopropyl group.
173/175[M-C₃H₇O]⁺Loss of the isopropoxy radical.
145/147[M-C₃H₇O-CO]⁺Subsequent loss of carbon monoxide from the [M-isopropoxy]⁺ ion.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7]

  • Ionization: Electron Ionization (EI) is a common technique for small organic molecules and would likely produce the fragmentation pattern described above.[8]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

M [M]⁺˙ m/z 232/234/236 M_minus_CH3 [M-CH₃]⁺ m/z 217/219/221 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M-C₃H₇]⁺ m/z 189/191/193 M->M_minus_C3H7 - •C₃H₇ M_minus_OC3H7 [M-OC₃H₇]⁺ m/z 173/175 M_minus_C3H7->M_minus_OC3H7 - O M_minus_OC3H7_CO [M-OC₃H₇-CO]⁺ m/z 145/147 M_minus_OC3H7->M_minus_OC3H7_CO - CO

Caption: Plausible mass fragmentation pathway for 3,5-Dichloro-4-isopropoxybenzaldehyde.

Synthesis and Potential Impurities

A likely synthetic route to 3,5-Dichloro-4-isopropoxybenzaldehyde is the Williamson ether synthesis, starting from 3,5-dichloro-4-hydroxybenzaldehyde and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.[9][10]

Potential Impurities and their Spectroscopic Signatures:

  • 3,5-dichloro-4-hydroxybenzaldehyde (Starting Material): A broad OH stretch in the IR spectrum (around 3200-3400 cm⁻¹) and the absence of isopropoxy signals in the ¹H and ¹³C NMR spectra would indicate the presence of this impurity.

  • Isopropyl Halide (Reagent): Signals corresponding to the isopropyl halide in the ¹H and ¹³C NMR spectra.

  • Side-products from elimination: If a strong, sterically hindered base is used, some elimination of the isopropyl halide to propene could occur, though this is less likely to be a significant impurity in the final product.

Careful purification, for instance by recrystallization or column chromatography, is essential to remove these impurities. The spectroscopic techniques outlined in this guide are crucial for verifying the purity of the final product.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 3,5-Dichloro-4-isopropoxybenzaldehyde, grounded in the analysis of structurally similar compounds and established spectroscopic principles. The detailed protocols for data acquisition and the rationale behind the spectral interpretations are intended to empower researchers in their synthesis and characterization efforts. By understanding the expected NMR, IR, and MS data, scientists can confidently identify this molecule, assess its purity, and proceed with its application in drug discovery and development.

References

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Google Patents. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Go up. (2023, July 24).
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis.
  • INFRARED SPECTROSCOPY (IR).
  • PubMed. Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides.
  • Oregon State University. The Mass Spectrometry Experiment.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Iowa State University Chemical Instrumentation Facility.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry.
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Williamson Ether Synthesis.
  • Michigan State University Department of Chemistry. NMR Spectroscopy.
  • Environmental Protection Agency. (2017, August 2). 1.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
  • RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
  • YouTube. (2018, August 29). Williamson Ether Synthesis.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Applications of 3,5-Dichloro-4-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,5-Dichloro-4-isopropoxybenzaldehyde, a key chemical intermediate with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-isopropoxybenzaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The guide details a robust and reproducible synthetic protocol for its preparation from 3,5-Dichloro-4-hydroxybenzaldehyde via a Williamson ether synthesis. It offers an in-depth analysis of the reaction mechanism, experimental parameters, and purification strategies. Furthermore, this document outlines the physicochemical properties and spectroscopic characterization of the title compound. The guide also explores the role of the 3,5-dichloro-4-alkoxybenzaldehyde moiety as a valuable pharmacophore in the design of various therapeutic agents, particularly in the development of kinase inhibitors.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehyde derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules.[1] The strategic placement of various functional groups on the aromatic ring can significantly influence the pharmacological properties of the resulting compounds, including their binding affinity, metabolic stability, and pharmacokinetic profile. The 3,5-dichloro-4-isopropoxybenzaldehyde scaffold is of particular interest to medicinal chemists due to the unique electronic and steric properties conferred by the chlorine and isopropoxy substituents. The dichloro substitution can enhance binding interactions with target proteins and improve metabolic stability, while the isopropoxy group can modulate lipophilicity and solubility. This guide focuses on the synthesis, characterization, and potential applications of this important chemical intermediate.

Synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde: A Detailed Protocol and Mechanistic Insights

The most direct and efficient method for the preparation of 3,5-Dichloro-4-isopropoxybenzaldehyde is through the Williamson ether synthesis, starting from the readily available precursor, 3,5-Dichloro-4-hydroxybenzaldehyde.[2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the starting material, acts as a nucleophile and displaces a halide from an isopropyl electrophile.

Reaction Scheme

G cluster_0 Williamson Ether Synthesis start 3,5-Dichloro-4-hydroxybenzaldehyde reagents + Isopropyl Halide (e.g., 2-Bromopropane) + Base (e.g., K2CO3) + Solvent (e.g., DMF) start->reagents Reaction Conditions product 3,5-Dichloro-4-isopropoxybenzaldehyde reagents->product S N 2 Reaction

Figure 1: General scheme for the Williamson ether synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde.

Materials:

  • 3,5-Dichloro-4-hydroxybenzaldehyde

  • 2-Bromopropane (or 2-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The suspension is stirred vigorously. The potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material, forming the more nucleophilic phenoxide.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane (1.2 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-Dichloro-4-isopropoxybenzaldehyde as a solid.

Mechanistic Rationale and Optimization

The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack. While other bases such as sodium hydride can be used, potassium carbonate is often preferred for its ease of handling and moderate reactivity. The reaction temperature is a critical parameter; higher temperatures can lead to side reactions, while lower temperatures may result in sluggish conversion.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 3,5-Dichloro-4-isopropoxybenzaldehyde must be confirmed through various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
Appearance White to off-white solid
CAS Number 692281-56-4
Spectroscopic Data (Predicted and Representative)

While specific experimental spectra for this compound are not widely published, the following are predicted and representative data based on its structure and data from analogous compounds.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 9.85 (s, 1H, -CHO)

    • 7.80 (s, 2H, Ar-H)

    • 4.70 (sept, 1H, -OCH(CH₃)₂)

    • 1.40 (d, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 190.0 (-CHO)

    • 158.0 (C-O)

    • 135.0 (C-Cl)

    • 131.0 (Ar-CH)

    • 129.0 (C-CHO)

    • 72.0 (-OCH(CH₃)₂)

    • 22.0 (-OCH(CH₃)₂)

  • Infrared (IR) (KBr, cm⁻¹):

    • ~2980 (C-H, alkyl)

    • ~2870 (C-H, aldehyde)

    • ~1700 (C=O, aldehyde)

    • ~1570, 1470 (C=C, aromatic)

    • ~1250 (C-O, ether)

    • ~800 (C-Cl)

  • Mass Spectrometry (MS):

    • m/z: 232 (M⁺), 234 (M⁺+2), 236 (M⁺+4) in a characteristic isotopic pattern for a molecule with two chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-dichloro-4-alkoxybenzaldehyde scaffold is a valuable pharmacophore in the design of various therapeutic agents. The dichlorophenyl moiety is known to participate in favorable interactions within the binding pockets of numerous biological targets.

Role as a Building Block for Kinase Inhibitors

A significant application of this structural motif is in the development of kinase inhibitors. The 3,5-dichlorophenyl group can occupy hydrophobic pockets and form halogen bonds, contributing to the potency and selectivity of the inhibitor. The isopropoxy group can be used to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability.

G cluster_0 Drug Development Workflow start 3,5-Dichloro-4-isopropoxybenzaldehyde reaction Multi-step Synthesis start->reaction product Bioactive Molecule (e.g., Kinase Inhibitor) reaction->product testing Biological Evaluation product->testing result Lead Compound testing->result

Figure 2: Workflow illustrating the use of 3,5-Dichloro-4-isopropoxybenzaldehyde in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Dichloro-4-isopropoxybenzaldehyde and its precursors.

  • 3,5-Dichloro-4-hydroxybenzaldehyde: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[2]

  • 3,5-Dichloro-4-isopropoxybenzaldehyde: While specific data is limited, it should be handled with care, assuming similar or greater toxicity to its precursor.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors.

Conclusion

3,5-Dichloro-4-isopropoxybenzaldehyde is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The synthetic route via Williamson ether synthesis is a reliable and scalable method for its production. The unique combination of substituents on the benzaldehyde ring makes this compound an attractive starting material for the development of novel drug candidates, particularly in the area of kinase inhibition. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this important chemical intermediate in their drug discovery efforts.

References

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • G. P. Guangdong Yinzhu Pharmaceutical Technology Co Ltd. (2021).
  • Fan, Y., You, W., Liu, J. L., Qian, H. F., & Huang, W. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1080. [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Sumitomo Chemical Co Ltd. (1983).
  • Google Patents. (n.d.). Process for preparing 3,4-substituted benzaldehydes.
  • Google Patents. (n.d.). A method of synthesis 3,5- 4-dihydroxy benzaldehyde.
  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • ResearchGate. (n.d.). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Retrieved January 26, 2026, from [Link]

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Foundational

The Strategic Intermediate: A Technical Guide to 3,5-Dichloro-4-isopropoxybenzaldehyde for Advanced Drug Discovery

Introduction: Identifying a Key Building Block in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3,5-Dichloro-4-isopropoxybenzaldehyde, a halogenated aromatic aldehyde, has emerged as a crucial intermediate, particularly in the development of selective hormone receptor modulators. Its unique electronic and steric properties, conferred by the dichlorinated phenyl ring and the isopropoxy group, make it an invaluable scaffold for constructing complex molecules with high target affinity and specificity.

This technical guide provides an in-depth analysis of 3,5-Dichloro-4-isopropoxybenzaldehyde, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core characteristics. We will delve into its physicochemical properties, provide a validated synthesis protocol, explore its spectroscopic signature, and critically examine its application as a pivotal component in the synthesis of next-generation therapeutics. The causality behind experimental choices and the inherent logic of its molecular design will be a central theme, ensuring this guide serves as a practical and insightful resource for the discerning scientist.

Physicochemical and Structural Characteristics

The molecular architecture of 3,5-Dichloro-4-isopropoxybenzaldehyde is key to its utility. The two chlorine atoms ortho to the aldehyde group exert a strong electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon and influencing the reactivity of the aromatic ring. The isopropoxy group at the para position acts as a bulky, lipophilic ether, which can be crucial for modulating solubility and facilitating favorable interactions within the binding pockets of biological targets.

A summary of its key identifiers and physicochemical properties is presented below:

PropertyValue
IUPAC Name 3,5-dichloro-4-(propan-2-yloxy)benzaldehyde
CAS Number 692281-56-4[1]
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol [1]
Physical Form Solid[1]
LogP (predicted) 3.63[1]
Rotatable Bonds 3[1]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 3,5-Dichloro-4-isopropoxybenzaldehyde is through the Williamson ether synthesis. This classic S(_N)2 reaction provides a high-yielding and clean conversion. The causality for this choice of reaction is clear: the phenolic proton of the starting material, 3,5-Dichloro-4-hydroxybenzaldehyde, is readily deprotonated by a suitable base to form a potent nucleophile. This phenoxide then attacks the electrophilic carbon of an isopropyl halide. The use of a secondary halide (isopropyl bromide) is viable here because the nucleophile is a relatively unhindered phenoxide, minimizing the competing E2 elimination pathway.[2][3]

Starting Materials:

  • 3,5-Dichloro-4-hydroxybenzaldehyde

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Dichloro-4-hydroxybenzaldehyde (1 equivalent).

  • Add anhydrous potassium carbonate (1.5-2 equivalents) and anhydrous DMF to the flask. The DMF serves as a polar aprotic solvent, which is ideal for S(_N)2 reactions as it solvates the cation (K⁺) while leaving the nucleophilic phenoxide anion highly reactive.[3]

  • Stir the resulting suspension vigorously at room temperature for 20-30 minutes to ensure the formation of the potassium phenoxide salt.

  • Slowly add 2-bromopropane (1.1-1.2 equivalents) to the reaction mixture via a syringe.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water, which will precipitate the crude product and dissolve the inorganic salts.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining DMF and salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,5-Dichloro-4-isopropoxybenzaldehyde.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Reactant1 3,5-Dichloro-4- hydroxybenzaldehyde Reaction Williamson Ether Synthesis (70-80 °C, 4-6h) Reactant1->Reaction Reactant2 2-Bromopropane Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product 3,5-Dichloro-4- isopropoxybenzaldehyde Purification->Product

Figure 1: Williamson Ether Synthesis Workflow.

Spectroscopic Analysis

The structural confirmation of 3,5-Dichloro-4-isopropoxybenzaldehyde is achieved through a combination of spectroscopic techniques. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, its expected spectral characteristics can be accurately predicted based on established principles and data from analogous compounds.

¹H NMR (Proton NMR):

  • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm. This downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent aromatic protons will appear around δ 7.8-8.0 ppm.

  • Isopropoxy Methine (-OCH(CH₃)₂): A septet is expected in the region of δ 4.6-4.8 ppm.

  • Isopropoxy Methyl (-OCH(CH₃)₂): A doublet corresponding to the six equivalent methyl protons will be observed around δ 1.3-1.4 ppm.

¹³C NMR (Carbon NMR):

  • Aldehyde Carbonyl (C=O): δ ~190 ppm

  • Aromatic C-O: δ ~155-158 ppm

  • Aromatic C-Cl: δ ~128-130 ppm

  • Aromatic C-H: δ ~130-132 ppm

  • Aromatic C-CHO: δ ~133-135 ppm

  • Isopropoxy Methine (CH): δ ~72-75 ppm

  • Isopropoxy Methyl (CH₃): δ ~21-23 ppm

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

  • C-O-C Stretch (Ether): A characteristic absorption band will be present in the 1200-1250 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected molecular ion peaks would be at m/z 232 (for two ³⁵Cl), 234 (for one ³⁵Cl and one ³⁷Cl), and 236 (for two ³⁷Cl) in an approximate ratio of 9:6:1.

Application in Drug Development: A Scaffold for Selective Thyroid Hormone Receptor β Agonists

The 3,5-dichloro-4-alkoxyaryl motif is a privileged structure in modern medicinal chemistry, most notably in the design of selective thyroid hormone receptor β (THR-β) agonists. Thyroid hormones regulate critical metabolic processes, and the β-isoform is predominantly expressed in the liver. Selective agonism of THR-β can lead to beneficial effects such as lowering LDL cholesterol and triglycerides, while avoiding the adverse cardiac effects associated with the THR-α isoform.[4]

A prime example is the drug Resmetirom (MGL-3196) , a highly selective THR-β agonist developed for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).[4] The core of Resmetirom features a 2-(3,5-dichlorophenyl) moiety with an ether linkage at the 4-position. While the ether substituent in Resmetirom is more complex than a simple isopropoxy group, 3,5-Dichloro-4-isopropoxybenzaldehyde represents a key foundational building block for synthesizing a library of such analogs.

LogicalRelationship A 3,5-Dichloro-4- isopropoxybenzaldehyde B Key Structural Motif: 3,5-dichloro-4-alkoxyaryl A->B Provides C Medicinal Chemistry Synthesis & Optimization B->C Enables D Selective THR-β Agonists (e.g., Resmetirom) C->D Leads to E Therapeutic Application: Dyslipidemia, NASH D->E Targets

Figure 2: Role as a Building Block in Drug Discovery.

The aldehyde functionality of 3,5-Dichloro-4-isopropoxybenzaldehyde serves as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These include:

  • Reductive Amination: To introduce amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes for further functionalization.

  • Aldol and Knoevenagel Condensations: To build more complex carbon skeletons.

By employing these synthetic strategies, medicinal chemists can systematically modify the structure derived from 3,5-Dichloro-4-isopropoxybenzaldehyde to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a halogenated aromatic aldehyde, 3,5-Dichloro-4-isopropoxybenzaldehyde requires careful handling in a laboratory setting.

GHS Hazard Classification:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]

Conclusion

3,5-Dichloro-4-isopropoxybenzaldehyde is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct pathway to a class of pharmacologically significant molecules. Its synthesis is straightforward and high-yielding, and its chemical handles are versatile for further elaboration. The demonstrated importance of the 3,5-dichloro-4-alkoxyaryl scaffold in potent and selective THR-β agonists underscores the value of this compound in modern drug discovery programs. For researchers and scientists in this field, a thorough understanding of the properties and reactivity of 3,5-Dichloro-4-isopropoxybenzaldehyde is essential for leveraging its full potential in the creation of novel and effective therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved from [Link].

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Available at: [Link].

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link].

  • ChemSpider (2011). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Synthetic Pages. Retrieved from [Link].

Sources

Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-4-isopropoxybenzaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry Substituted benzaldehydes are a cornerstone of synthetic organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of synthetic organic chemistry and play a pivotal role in the development of novel therapeutic agents. Their inherent reactivity and modular nature allow for the construction of complex molecular architectures with diverse pharmacological activities. Among these, 3,5-dichloro-4-isopropoxybenzaldehyde has emerged as a particularly valuable building block, primarily due to the unique electronic and steric properties conferred by its substitution pattern. The official IUPAC name for this compound is 3,5-dichloro-4-(propan-2-yloxy)benzaldehyde . This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a key intermediate in the discovery of next-generation therapeutics.

The 3,5-dichloro substitution pattern on the phenyl ring is critical. These electron-withdrawing groups can influence the reactivity of the aldehyde and modulate the binding affinity of the final molecule to its biological target. Furthermore, the isopropoxy group at the 4-position introduces a lipophilic and sterically bulky moiety, which can enhance membrane permeability and provide specific interactions within a protein's binding pocket.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 3,5-dichloro-4-isopropoxybenzaldehyde is essential for its effective use in synthesis and drug design.

PropertyValueSource
IUPAC Name 3,5-dichloro-4-(propan-2-yloxy)benzaldehydePubChemLite[1]
CAS Number 692281-56-4-
Molecular Formula C₁₀H₁₀Cl₂O₂PubChemLite[1]
Molecular Weight 233.09 g/mol PubChemLite[1]
Appearance Solid-
SMILES CC(C)OC1=C(C=C(C=C1Cl)C=O)ClPubChemLite[1]

Synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde: A Practical Approach

The most direct and industrially scalable method for the synthesis of 3,5-dichloro-4-isopropoxybenzaldehyde is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the readily available 3,5-dichloro-4-hydroxybenzaldehyde serves as the phenolic starting material.

Synthesis Workflow

G A 3,5-Dichloro-4- hydroxybenzaldehyde B Deprotonation (Base, e.g., K₂CO₃) A->B C Phenoxide Intermediate B->C E Nucleophilic Substitution (SN2) C->E D Isopropyl Halide (e.g., 2-Bromopropane) D->E F 3,5-Dichloro-4- isopropoxybenzaldehyde E->F G Purification (Crystallization/Chromatography) F->G H Final Product G->H

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Materials:

  • 3,5-dichloro-4-hydroxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • 2-Bromopropane or 2-Iodopropane (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF or acetone to the flask. The choice of solvent is critical; DMF is a polar aprotic solvent that can accelerate S(_N)2 reactions, while acetone is a less polar alternative that is easier to remove during workup.

  • Addition of Alkylating Agent: Add 2-bromopropane or 2-iodopropane to the reaction mixture. 2-Iodopropane is more reactive but also more expensive.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 60-80 °C for DMF) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Solvent: Polar aprotic solvents like DMF or acetone are preferred for S(_N)2 reactions as they solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic.

  • Excess Reagents: A slight excess of the alkylating agent and base is used to ensure complete conversion of the starting material.

Application in Drug Discovery: A Scaffold for Selective Thyroid Hormone Receptor β Agonists

The 3,5-dichloro-4-alkoxyphenyl moiety is a key pharmacophore in a number of biologically active molecules. A prominent example is MGL-3196 (Resmetirom) , a highly selective thyroid hormone receptor β (THR-β) agonist that has been in clinical trials for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).

The beneficial effects of thyroid hormone on lipid metabolism are primarily mediated through THR-β in the liver, while adverse effects, such as cardiac effects, are associated with the activation of thyroid hormone receptor α (THR-α)[2]. Therefore, the development of THR-β selective agonists is a major goal in drug discovery.

The Role of the 3,5-Dichloro-4-isopropoxybenzaldehyde Core

The 3,5-dichloro-4-alkoxy substitution pattern in molecules like MGL-3196 is crucial for its selective binding to THR-β. The two chlorine atoms can form specific halogen bonds with the receptor, while the ether linkage provides a key structural element for orienting the molecule within the binding pocket. The aldehyde group of 3,5-dichloro-4-isopropoxybenzaldehyde serves as a versatile handle for further chemical modifications to build more complex drug candidates.

Signaling Pathway of THR-β Agonists

G cluster_0 Ligand Binding cluster_1 Downstream Effects cluster_2 Metabolic Effects A THR-β Agonist (e.g., MGL-3196 derivative) B Thyroid Hormone Receptor β (THR-β) (in Liver) A->B C Increased LDL Receptor Expression B->C E Increased Fatty Acid Oxidation B->E D Increased Cholesterol Uptake from Blood C->D G Decreased LDL Cholesterol D->G F Reduced Liver Fat E->F H Improved Liver Function in NASH F->H

Caption: Simplified Signaling Pathway of a THR-β Agonist.

Experimental Workflow for Evaluating Biological Activity

The evaluation of novel compounds derived from 3,5-dichloro-4-isopropoxybenzaldehyde as potential THR-β agonists involves a series of in vitro and in vivo assays.

In Vitro Assays
  • Binding Assays: To determine the affinity of the compound for THR-β and THR-α. This is typically done using radioligand binding assays or fluorescence polarization assays.

  • Reporter Gene Assays: To measure the functional activity of the compound as an agonist or antagonist. Cells are transfected with a plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase).

  • Coactivator Recruitment Assays: To assess the ability of the compound to promote the interaction between the THR and its coactivators, which is a key step in transcriptional activation.

In Vivo Models

Animal models of dyslipidemia and NASH are used to evaluate the efficacy and safety of the lead compounds. Key parameters measured include:

  • Serum lipid profiles (total cholesterol, LDL, HDL, triglycerides)

  • Liver enzyme levels (ALT, AST)

  • Histological analysis of the liver to assess steatosis, inflammation, and fibrosis.

Conclusion and Future Perspectives

3,5-Dichloro-4-isopropoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery. Its unique structural features make it an ideal starting point for the synthesis of selective THR-β agonists and potentially other classes of therapeutic agents. The synthetic route via Williamson ether synthesis is robust and scalable, making this compound readily accessible for research and development. As our understanding of the structure-activity relationships of substituted benzaldehydes continues to grow, we can expect to see the emergence of new and innovative drug candidates derived from this important scaffold.

References

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

  • PubChem. (n.d.). 3,5-dichloro-4-isopropoxybenzaldehyde. PubChemLite. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved January 26, 2026, from [Link]

  • European Patent Office. (1985). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes (EP0155335A1).
  • PubChemLite. (n.d.). 3,5-dichloro-4-isopropoxybenzaldehyde (C10H10Cl2O2). Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde from 3,5-dichloro-4-hydroxybenzaldehyde

Introduction 3,5-Dichloro-4-isopropoxybenzaldehyde is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its substituted benzal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dichloro-4-isopropoxybenzaldehyde is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its substituted benzaldehyde structure serves as a versatile scaffold for the development of novel compounds with potential biological activities or specific physical properties. This application note provides a detailed and robust protocol for the synthesis of 3,5-dichloro-4-isopropoxybenzaldehyde from the readily available starting material, 3,5-dichloro-4-hydroxybenzaldehyde. The described method is based on the well-established Williamson ether synthesis, a reliable and high-yielding reaction for the formation of ethers.

This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers not only a step-by-step procedure but also delves into the rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the synthetic process.

Reaction Principle: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction.[1][2] The process involves the deprotonation of the hydroxyl group of 3,5-dichloro-4-hydroxybenzaldehyde by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 2-bromopropane, leading to the formation of the desired ether and a salt byproduct.

The choice of a relatively weak base like potassium carbonate is crucial. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause unwanted side reactions.[3] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is also key, as it effectively solvates the cation of the base, leaving the anion more nucleophilic and thus accelerating the rate of the SN2 reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3,5-Dichloro-4-hydroxybenzaldehyde≥98%Sigma-Aldrich2314-36-5
2-Bromopropane≥99%Sigma-Aldrich75-26-3
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexaneACS GradeFisher Scientific110-54-3
Deionized Water (H₂O)--7732-18-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 3,5-Dichloro-4-hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • 2-Bromopropane: Highly flammable liquid and vapor. May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[3]

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4-hydroxybenzaldehyde (5.0 g, 26.2 mmol).

    • Add anhydrous potassium carbonate (5.43 g, 39.3 mmol, 1.5 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Addition of Alkylating Agent:

    • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

    • Slowly add 2-bromopropane (3.65 mL, 39.3 mmol, 1.5 equivalents) to the reaction mixture using a syringe.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle or oil bath.

    • Maintain the temperature and continue stirring under a reflux condenser for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

    • Stir the aqueous mixture for 15-20 minutes. A precipitate of the crude product should form.

    • Collect the solid product by vacuum filtration, washing the solid with deionized water (3 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified 3,5-dichloro-4-isopropoxybenzaldehyde in a vacuum oven.

Characterization

The identity and purity of the synthesized 3,5-dichloro-4-isopropoxybenzaldehyde can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the isopropyl group and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

  • Melting Point: To assess the purity of the final product.

Process Visualization

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3_5_dichloro_4_hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde 3_5_dichloro_4_isopropoxybenzaldehyde 3,5-Dichloro-4-isopropoxybenzaldehyde 3_5_dichloro_4_hydroxybenzaldehyde->3_5_dichloro_4_isopropoxybenzaldehyde + 2-Bromopropane 2_bromopropane 2-Bromopropane K2CO3 K₂CO₃ DMF DMF, 80 °C KBr KBr KHCO3 KHCO₃

Caption: Williamson ether synthesis of 3,5-dichloro-4-isopropoxybenzaldehyde.

Experimental Workflow

Workflow A 1. Combine 3,5-dichloro-4-hydroxybenzaldehyde and K₂CO₃ in DMF B 2. Add 2-bromopropane A->B C 3. Heat to 80 °C and reflux for 4-6 hours B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature D->E Reaction complete F 6. Quench with cold water E->F G 7. Filter crude product F->G H 8. Recrystallize from ethanol or EtOAc/Hexane G->H I 9. Filter and dry purified product H->I J 10. Characterize the final product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction.- Ensure the reaction is heated to the correct temperature and for a sufficient amount of time. Monitor by TLC until the starting material is consumed.
- Wet reagents or solvent.- Use anhydrous potassium carbonate and DMF. Dry all glassware thoroughly before use.
- Inactive alkylating agent.- Use fresh 2-bromopropane.
Presence of starting material in the final product - Insufficient amount of base or alkylating agent.- Use a slight excess (1.5 equivalents) of both potassium carbonate and 2-bromopropane.
- Insufficient reaction time.- Extend the reaction time and monitor by TLC.
Formation of side products - Reaction temperature too high.- Maintain the reaction temperature at 80 °C. Higher temperatures may promote elimination reactions with the secondary alkyl halide.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3,5-dichloro-4-isopropoxybenzaldehyde via the Williamson ether synthesis. The detailed step-by-step procedure, coupled with an understanding of the underlying chemical principles and safety precautions, will enable researchers to successfully synthesize this valuable intermediate for their research and development needs. The methodology is robust and can likely be adapted for the synthesis of other similar alkoxy-substituted benzaldehydes.

References

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Google Patents. (n.d.). Process for preparing 2,3-dichlorobenzaldehyde.
  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). 3,4-dihydroxybenzaldehyde purification and decolorization method.
  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Properties for synthesized compound, i.e., 3-(4-isopropyl).... Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dichloro-4-isopropoxybenzaldehyde (C10H10Cl2O2). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Reaction of 3,5-Dichloro-4-isopropoxybenzaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Medicinal Chemistry 3,5-Dichloro-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

3,5-Dichloro-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the realm of drug discovery. Its unique electronic and steric properties, conferred by the electron-withdrawing chlorine atoms and the bulky isopropoxy group, make it a key intermediate for creating compounds with tailored biological activities. The reactivity of the aldehyde functional group, specifically its reaction with primary and secondary amines, provides a straightforward entry into a diverse range of nitrogen-containing scaffolds. These reactions primarily proceed through two key pathways: the formation of Schiff bases (imines) and subsequent reduction to secondary or tertiary amines (reductive amination).

The resulting amine derivatives are of significant interest to medicinal chemists. For instance, the 3,5-dichloro-4-isopropoxyphenyl moiety is a core component of Resmetirom (MGL-3196) , a highly selective thyroid hormone receptor β agonist that has been investigated for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH)[1][2][3]. This highlights the importance of understanding and optimizing the reactions of 3,5-dichloro-4-isopropoxybenzaldehyde with amines to facilitate the development of novel therapeutics.

This application note provides a comprehensive guide to the reaction of 3,5-dichloro-4-isopropoxybenzaldehyde with amines, covering the fundamental reaction mechanisms, detailed experimental protocols for both Schiff base formation and reductive amination, and key considerations for successful synthesis and characterization.

Core Mechanistic Principles

The reaction between an aldehyde and an amine is a cornerstone of organic synthesis. The initial step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of water to form an imine, commonly known as a Schiff base. This imine can be the final product or an intermediate that is subsequently reduced to a stable amine.

Part 1: Schiff Base Formation

The formation of a Schiff base is a reversible reaction, typically catalyzed by a weak acid. The acid serves to activate the carbonyl group for nucleophilic attack and to facilitate the dehydration step.

Schiff_Base_Formation reagents 3,5-Dichloro-4-isopropoxybenzaldehyde + R-NH2 (Amine) intermediate Hemiaminal Intermediate reagents->intermediate Nucleophilic Attack product Schiff Base (Imine) + H2O intermediate->product - H2O (Dehydration)

Caption: General workflow for Schiff base formation.

Part 2: Reductive Amination

Reductive amination is a highly efficient method for synthesizing secondary and tertiary amines. It can be performed as a one-pot reaction where the aldehyde, amine, and a reducing agent are combined, or in a stepwise manner involving the pre-formation and isolation of the Schiff base followed by its reduction. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting aldehyde[4].

Reductive_Amination reagents 3,5-Dichloro-4-isopropoxybenzaldehyde + Amine imine Schiff Base (Imine) Formation reagents->imine reduction Reduction imine->reduction [Reducing Agent] product Secondary or Tertiary Amine reduction->product

Caption: Workflow for the reductive amination process.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific amine used.

Protocol 1: Synthesis of a Schiff Base from 3,5-Dichloro-4-isopropoxybenzaldehyde and a Primary Amine

This protocol describes the synthesis of an N-substituted imine, a key intermediate in many synthetic pathways.

Materials:

  • 3,5-Dichloro-4-isopropoxybenzaldehyde

  • Primary amine (e.g., aniline, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichloro-4-isopropoxybenzaldehyde (1.0 eq) in absolute ethanol.

  • To this solution, add the primary amine (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Characterization:

  • FT-IR: Look for the appearance of a C=N stretching band around 1620-1650 cm⁻¹ and the disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the primary amine.

  • ¹H NMR: Expect to see a characteristic singlet for the imine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. The aromatic and isopropoxy protons of the starting aldehyde will also be present, along with signals from the amine moiety.

Reactant Product Typical Conditions Notes
3,5-Dichloro-4-isopropoxybenzaldehydeSchiff Base (Imine)Ethanol, Catalytic Acetic Acid, RefluxThe reaction is reversible; removal of water can drive it to completion.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a highly efficient method for the synthesis of secondary and tertiary amines, favored for its mild conditions and broad substrate scope[5][6][7].

Materials:

  • 3,5-Dichloro-4-isopropoxybenzaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, for less reactive amines)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3,5-dichloro-4-isopropoxybenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq).

  • Dissolve the reactants in an anhydrous solvent such as DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. For less reactive amines, a catalytic amount of acetic acid can be added.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel.

Characterization:

  • FT-IR: The C=N band of the imine intermediate will be absent. Look for N-H stretching bands for secondary amines.

  • ¹H NMR: The imine proton signal will be absent. A new signal for the benzylic protons (-CH₂-N-) will appear, typically as a singlet or multiplet depending on adjacent protons, in the range of δ 3.5-4.5 ppm.

  • Mass Spectrometry: Confirm the molecular weight of the desired product.

Reducing Agent Solvent Key Advantages
Sodium TriacetoxyborohydrideDCM, DCEMild, selective for iminium ions, tolerates a wide range of functional groups.

Safety and Handling

  • 3,5-Dichloro-4-isopropoxybenzaldehyde and its derivatives: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds may cause skin, eye, and respiratory irritation[3][8].

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Reducing Agents: Sodium triacetoxyborohydride and other borohydride reagents are water-reactive and can release flammable hydrogen gas. Handle with care in a dry environment.

Applications in Drug Development

The primary application of reactions between 3,5-dichloro-4-isopropoxybenzaldehyde and amines in drug development is the synthesis of novel molecular scaffolds. The resulting secondary and tertiary amines can be further functionalized to create libraries of compounds for screening against various biological targets.

As previously mentioned, the 3,5-dichloro-4-isopropoxyphenyl group is a key pharmacophore in Resmetirom (MGL-3196) . While the synthesis of MGL-3196 involves a multi-step process, the preparation of precursors containing this moiety relies on the fundamental reactivity of the substituted benzene ring and its functional groups[1][2]. The ability to readily form C-N bonds via reactions with the corresponding aldehyde allows for the exploration of a wide range of structural analogs, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Banner, B. L., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3912-3923. Available from: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available from: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Chundawat, N. S., Pandya, M., & Dangi, R. R. (2014). Synthesis and Characterization of Schiff's Bases. International Journal of Pharmacy and Pharmaceutical Science Research, 4(2), 25-26. Available from: [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3912-3923. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available from: [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Reductive Amination. Chem 115 Handout. Available from: [Link]

Sources

Method

derivatization of 3,5-Dichloro-4-isopropoxybenzaldehyde

An in-depth guide to the synthesis of novel chemical entities is essential for advancing drug discovery and development. 3,5-Dichloro-4-isopropoxybenzaldehyde serves as a critical starting material for creating diverse m...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of novel chemical entities is essential for advancing drug discovery and development. 3,5-Dichloro-4-isopropoxybenzaldehyde serves as a critical starting material for creating diverse molecular scaffolds. Its strategic importance is highlighted by its use as a key intermediate in the synthesis of Resmetirom (MGL-3196), a highly selective thyroid hormone receptor β (THR-β) agonist developed for the treatment of dyslipidemia.[1][2][3] The derivatization of this aldehyde opens pathways to a multitude of compounds, enabling the exploration of new chemical space for therapeutic applications.

This document provides detailed application notes and validated protocols for the primary derivatization reactions of 3,5-Dichloro-4-isopropoxybenzaldehyde. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific molecular targets.

Overview of Derivatization Pathways

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. The primary routes for derivatizing 3,5-Dichloro-4-isopropoxybenzaldehyde include C-N and C-C bond-forming reactions, as well as oxidation and reduction of the aldehyde moiety. Each of these pathways leads to a distinct class of compounds with unique potential for biological activity.

G cluster_reactions Derivatization Reactions cluster_products Product Classes A 3,5-Dichloro-4- isopropoxybenzaldehyde B Reductive Amination A->B + R₁R₂NH + Reducing Agent C Claisen-Schmidt Condensation A->C + Ketone + Base D Oxidation A->D + Oxidant E Reduction A->E + Reducing Agent F Schiff Bases & Secondary/Tertiary Amines B->F G α,β-Unsaturated Ketones (Chalcone Analogs) C->G H Carboxylic Acids D->H I Benzyl Alcohols E->I

Caption: Key derivatization pathways for 3,5-Dichloro-4-isopropoxybenzaldehyde.

Synthesis of Amines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing nitrogen-containing functional groups.[4] This one-pot reaction proceeds through the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine.[4][5] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical as it selectively reduces the protonated imine without affecting the starting aldehyde, thus maximizing yield and minimizing side reactions.[6]

Workflow: One-Pot Reductive Amination

G Start Dissolve Aldehyde & Amine in Solvent (e.g., DCE) AddSTAB Add NaBH(OAc)₃ (Portion-wise) Start->AddSTAB Stir Stir at Room Temp (Monitor by TLC/LC-MS) AddSTAB->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify End Isolated Amine Product Purify->End

Caption: General workflow for reductive amination using STAB.

Protocol 1: Synthesis of N-Benzyl-1-(3,5-dichloro-4-isopropoxyphenyl)methanamine

Materials:

Reagent CAS Number Molecular Weight Quantity Moles (mmol)
3,5-Dichloro-4-isopropoxybenzaldehyde N/A 233.09 1.0 g 4.29
Benzylamine 100-46-9 107.15 0.48 mL 4.50 (1.05 eq)
Sodium Triacetoxyborohydride (STAB) 56553-60-7 211.94 1.36 g 6.44 (1.5 eq)
1,2-Dichloroethane (DCE) 107-06-2 - 20 mL -
Saturated Sodium Bicarbonate (aq.) - - 20 mL -
Dichloromethane (DCM) 75-09-2 - 3 x 20 mL -

| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed | - |

Procedure:

  • To a 100 mL round-bottom flask, add 3,5-Dichloro-4-isopropoxybenzaldehyde (1.0 g, 4.29 mmol) and dissolve in 1,2-dichloroethane (20 mL).

  • Add benzylamine (0.48 mL, 4.50 mmol) to the solution at room temperature. Stir the mixture for 20 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.36 g, 6.44 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary amine.

Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[7] This reaction is a powerful tool for C-C bond formation.[8] When 3,5-Dichloro-4-isopropoxybenzaldehyde is reacted with an acetophenone derivative, the resulting chalcone-like structures serve as valuable scaffolds in drug discovery, known for a wide range of biological activities.[9]

Protocol 2: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3,5-dichloro-4-isopropoxyphenyl)prop-2-en-1-one

Materials:

Reagent CAS Number Molecular Weight Quantity Moles (mmol)
3,5-Dichloro-4-isopropoxybenzaldehyde N/A 233.09 1.0 g 4.29
4'-Methoxyacetophenone 100-06-1 150.17 0.64 g 4.29 (1.0 eq)
Sodium Hydroxide (NaOH) 1310-73-2 40.00 0.34 g 8.58 (2.0 eq)
Ethanol (95%) 64-17-5 - 25 mL -

| Water | 7732-18-5 | - | 25 mL | - |

Procedure:

  • In a 100 mL flask, dissolve sodium hydroxide (0.34 g, 8.58 mmol) in a mixture of water (25 mL) and ethanol (25 mL). Cool the solution to room temperature.

  • In a separate beaker, dissolve 3,5-Dichloro-4-isopropoxybenzaldehyde (1.0 g, 4.29 mmol) and 4'-methoxyacetophenone (0.64 g, 4.29 mmol) in a minimal amount of ethanol.

  • Add the aldehyde-ketone solution dropwise to the stirred basic solution at room temperature.

  • Stir the resulting mixture vigorously for 12-24 hours. A precipitate will typically form during this time.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated ketone.

Oxidation to 3,5-Dichloro-4-isopropoxybenzoic Acid

The conversion of the aldehyde to a carboxylic acid provides a key functional group for further modifications, such as amide bond formation. Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) under basic conditions being a classic and effective method for this transformation.[10]

Protocol 3: Synthesis of 3,5-Dichloro-4-isopropoxybenzoic Acid

Materials:

Reagent CAS Number Molecular Weight Quantity Moles (mmol)
3,5-Dichloro-4-isopropoxybenzaldehyde N/A 233.09 1.0 g 4.29
Potassium Permanganate (KMnO₄) 7722-64-7 158.03 0.81 g 5.15 (1.2 eq)
Sodium Hydroxide (10% aq.) 1310-73-2 - 15 mL -
Sodium Bisulfite (NaHSO₃) 7631-90-5 - As needed -
Hydrochloric Acid (conc.) 7647-01-0 - As needed -

| Acetone/Water | - | - | 20 mL | - |

Procedure:

  • Dissolve 3,5-Dichloro-4-isopropoxybenzaldehyde (1.0 g, 4.29 mmol) in a mixture of acetone and water (1:1, 20 mL) in a 250 mL flask equipped with a magnetic stirrer.

  • Add 10% aqueous sodium hydroxide (15 mL) to the solution.

  • Cool the mixture in an ice bath. Slowly add a solution of potassium permanganate (0.81 g, 5.15 mmol) in water (20 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The purple color of the permanganate should disappear, and a brown precipitate of MnO₂ will form.

  • To quench the excess KMnO₄, add a saturated solution of sodium bisulfite dropwise until the solution becomes colorless.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl until a white precipitate forms (pH ~2).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3,5-dichloro-4-isopropoxybenzoic acid.

Reduction to (3,5-Dichloro-4-isopropoxyphenyl)methanol

Reduction of the aldehyde to its corresponding primary alcohol provides another avenue for derivatization, such as ether synthesis or conversion to a leaving group. Sodium borohydride (NaBH₄) is a safe, effective, and commonly used reducing agent for this purpose.[6][11]

Protocol 4: Synthesis of (3,5-Dichloro-4-isopropoxyphenyl)methanol

Materials:

Reagent CAS Number Molecular Weight Quantity Moles (mmol)
3,5-Dichloro-4-isopropoxybenzaldehyde N/A 233.09 1.0 g 4.29
Sodium Borohydride (NaBH₄) 16940-66-2 37.83 0.18 g 4.72 (1.1 eq)
Methanol 67-56-1 - 25 mL -
Water 7732-18-5 - 50 mL -

| Ethyl Acetate | 141-78-6 | - | 3 x 25 mL | - |

Procedure:

  • Dissolve 3,5-Dichloro-4-isopropoxybenzaldehyde (1.0 g, 4.29 mmol) in methanol (25 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.18 g, 4.72 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0 °C for 1 hour. Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully add water (50 mL) to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by recrystallization or column chromatography if necessary.

Summary of Characterization Data

The following table provides representative, non-exhaustive analytical data expected for the synthesized derivatives. Actual results may vary.

Derivative ClassCompound TypeExpected Yield (%)¹H NMR (δ, ppm) HighlightsKey IR (cm⁻¹) Bands
Amine Secondary Amine70-90~7.8 (s, 2H, Ar-H), 4.6 (sept, 1H, CH), 3.8 (s, 2H, Ar-CH₂), 1.4 (d, 6H, CH₃)3300-3400 (N-H), 2800-3000 (C-H)
Chalcone Analog α,β-Unsaturated Ketone75-95~7.9 (d, 1H, Vinyl-H), ~7.5 (d, 1H, Vinyl-H), ~7.8 (s, 2H, Ar-H)1650-1670 (C=O), 1580-1600 (C=C)
Carboxylic Acid Benzoic Acid80-95>10 (br s, 1H, COOH), ~7.9 (s, 2H, Ar-H), 4.7 (sept, 1H, CH)2500-3300 (O-H), 1680-1710 (C=O)
Alcohol Benzyl Alcohol90-98~7.3 (s, 2H, Ar-H), 4.6 (s, 2H, CH₂OH), 4.6 (sept, 1H, CH)3200-3600 (O-H, broad)

Safety and Handling

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagents: 3,5-Dichloro-4-hydroxybenzaldehyde (a related precursor) is listed as harmful if swallowed and causes skin and eye irritation.[12] Similar precautions should be taken with its isopropoxy derivative. Sodium borohydride reacts with water to produce flammable hydrogen gas. Sodium hydroxide is corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][13][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Fan, Y., et al. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E, E64, o1080. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]... Journal of Medicinal Chemistry. [Link]

  • Leah4sci. (2016). Aldol Condensation Reaction Shortcut. YouTube. [Link]

  • Ikonnikov, N. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1888. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. [Link]

  • ResearchGate. (n.d.). Proposed reaction pathways for the reductive amination of benzaldehyde... [Link]

  • Leah4sci. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]

  • Mohd Shah, S. A., et al. (2012). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Oriental Journal of Chemistry, 28(1). [Link]

  • National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. [Link]

  • The Royal Society of Chemistry. (n.d.). Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. [Link]

  • Scribd. (n.d.). Synthesis of Dibenzalacetone via Aldol Condensation. [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2008). 3,5-Dichlorosalicylaldehyde. [Link]

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]

  • ResearchGate. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. [Link]

  • ResearchGate. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][13][14]triazine-6-carbonitrile (MGL-3196). [Link]

  • Lipshutz Research Group. (2021). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

Sources

Application

Application Notes and Protocols for the Knoevenagel Condensation with 3,5-Dichloro-4-isopropoxybenzaldehyde

Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Knoevenagel Condensation in Modern Synthesis The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, valued for its reliability and versatility in creating α,β-unsaturated compounds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][2] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials. The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde or ketone.[1]

This application note provides a detailed experimental procedure for the Knoevenagel condensation using a specifically substituted aromatic aldehyde, 3,5-dichloro-4-isopropoxybenzaldehyde. The presence of two electron-withdrawing chlorine atoms and a bulky, electron-donating isopropoxy group on the benzene ring presents a unique electronic and steric environment that influences the reactivity of the aldehyde. This guide is intended for researchers and professionals in drug development and organic synthesis, offering a comprehensive workflow from the preparation of the starting material to the synthesis and purification of the final product.

Synthesis of the Starting Material: 3,5-Dichloro-4-isopropoxybenzaldehyde

As 3,5-dichloro-4-isopropoxybenzaldehyde is not a commonly stocked chemical, a preparatory step is often necessary. A straightforward and effective method is the Williamson ether synthesis, starting from the more readily available 3,5-dichloro-4-hydroxybenzaldehyde.

Protocol for Isopropylation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. The carbonate acts as a base to deprotonate the hydroxyl group, forming the corresponding phenoxide.

  • Alkylation: To the stirred suspension, add 2-iodopropane (isopropyl iodide) (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,5-dichloro-4-isopropoxybenzaldehyde.

Experimental Procedure: Knoevenagel Condensation

This protocol details the condensation of 3,5-dichloro-4-isopropoxybenzaldehyde with malononitrile, a common active methylene compound, using piperidine as a catalyst.[3]

Materials and Reagents
  • 3,5-Dichloro-4-isopropoxybenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (optional, for catalysis with ammonium acetate)

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloro-4-isopropoxybenzaldehyde (1.0 eq) in ethanol.

  • Addition of Active Methylene Compound: To this solution, add malononitrile (1.1 eq). Stir the mixture at room temperature until all the solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture. The use of a weak base like piperidine is crucial to facilitate the deprotonation of malononitrile without causing self-condensation of the aldehyde.[4][5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically exothermic and may proceed to completion within a few hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting aldehyde.

  • Product Precipitation and Isolation: Upon completion, the product often precipitates out of the ethanolic solution as a solid. If precipitation is slow, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Workup:

    • If the product precipitates, collect the solid by vacuum filtration and wash it with cold ethanol.

    • If the product does not precipitate, pour the reaction mixture into a beaker containing ice-cold water and a small amount of hydrochloric acid to neutralize the piperidine. The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Alternative Catalyst System: Ammonium Acetate

For a greener approach, ammonium acetate can be used as a catalyst, often under solvent-free conditions or in a minimal amount of a high-boiling solvent.[6]

  • Procedure: Mix 3,5-dichloro-4-isopropoxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in a flask.

  • Catalyst: Add a catalytic amount of ammonium acetate (0.1-0.2 eq).

  • Conditions: Heat the mixture, with stirring, to a temperature of 80-100 °C for 1-3 hours.

  • Workup and Purification: The workup and purification would be similar to the piperidine-catalyzed method.

Data Presentation

ParameterValue/ConditionRationale
Starting Aldehyde 3,5-Dichloro-4-isopropoxybenzaldehydeThe substrate of interest with unique electronic and steric properties.
Active Methylene MalononitrileHighly reactive due to the two electron-withdrawing nitrile groups.
Catalyst Piperidine or Ammonium AcetateA weak base is essential to avoid side reactions.[1]
Solvent EthanolA common, effective, and relatively benign solvent for this reaction.
Temperature Room Temperature to 100 °CThe reaction is often facile at room temperature, but heating can increase the rate.
Reaction Time 1-6 hoursVaries depending on the specific substrates and conditions.
Purification RecrystallizationA straightforward and effective method for purifying the solid product.

Experimental Workflow Diagram

Knoevenagel_Condensation_Workflow cluster_synthesis Starting Material Synthesis cluster_condensation Knoevenagel Condensation A 3,5-Dichloro-4-hydroxybenzaldehyde B Dissolve in DMF Add K₂CO₃ A->B C Add 2-Iodopropane Heat to 80-90°C B->C D Workup and Purification C->D E 3,5-Dichloro-4-isopropoxybenzaldehyde D->E F Dissolve Aldehyde in Ethanol E->F Proceed to Condensation G Add Malononitrile F->G H Add Piperidine (cat.) G->H I Stir at Room Temperature H->I J Product Precipitation/Workup I->J K Purification (Recrystallization) J->K L Final Product K->L

Caption: Workflow for the synthesis of the Knoevenagel condensation product.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical principles and extensively documented reactions in the scientific literature.[1][4][7] The progress of both the synthesis of the starting material and the Knoevenagel condensation can be reliably monitored by thin-layer chromatography. The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected outcome is a high yield of the desired α,β-unsaturated product, with minimal side-product formation under the recommended conditions.

References

  • Organic Chemistry Portal. Knoevenagel Condensation. [Link]

  • Papadopoulos, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. [Link]

  • Nakamura, H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • NRO Chemistry. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42. [Link]

  • Ghahremanzadeh, R., et al. (2010). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes. [Link]

  • ResearchGate. Catalysts used for Knoevenagel condensation. [Link]

  • ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. [Link]

  • Taylor & Francis Online. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]

  • ARKAT USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]

  • PubChem. 4-Isopropoxybenzaldehyde. [Link]

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • Google Patents. Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
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  • PubChem. 3,5-Dichlorosalicylaldehyde. [Link]

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Method

The Strategic Role of 3,5-Dichloro-4-isopropoxybenzaldehyde in Modern Pharmaceutical Synthesis

Introduction: A Versatile Building Block in Medicinal Chemistry In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized intermediates is paramount to the efficient synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized intermediates is paramount to the efficient synthesis of complex molecular architectures. Among these, 3,5-dichloro-4-isopropoxybenzaldehyde has emerged as a pivotal building block, particularly in the synthesis of novel therapeutic agents targeting metabolic and inflammatory diseases. Its unique substitution pattern—a sterically hindered and electron-rich aromatic ring—provides a versatile scaffold for the construction of pharmacologically active molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The core utility of 3,5-dichloro-4-isopropoxybenzaldehyde lies in its trifunctional nature: the reactive aldehyde group, the isopropoxy ether linkage, and the dichlorinated phenyl ring. The aldehyde serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to introduce diverse functionalities. The isopropoxy group, often installed via a Williamson ether synthesis, serves to modulate the electronic properties of the ring and can play a crucial role in binding interactions with biological targets. The two chlorine atoms provide steric bulk and influence the lipophilicity of the molecule, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties.

A prime example of the importance of this intermediate is its role in the synthesis of Resmetirom (MGL-3196) , a promising, orally active, liver-directed, and selective thyroid hormone receptor-β (THR-β) agonist. Resmetirom has shown significant potential in the treatment of non-alcoholic steatohepatitis (NASH), a prevalent and serious liver disease. The 3,5-dichloro-4-isopropoxyphenyl moiety forms a core component of the Resmetirom molecule, highlighting the industrial relevance of its precursor.[1]

Synthesis and Characterization of 3,5-Dichloro-4-isopropoxybenzaldehyde

The most common and efficient route to 3,5-dichloro-4-isopropoxybenzaldehyde is a two-step process starting from the commercially available 3,5-dichloro-4-hydroxybenzaldehyde. This involves the O-alkylation of the phenolic hydroxyl group with an isopropyl halide, a classic example of the Williamson ether synthesis.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis A 3,5-Dichloro-4-hydroxybenzaldehyde E 3,5-Dichloro-4-isopropoxybenzaldehyde A->E B Isopropyl halide (e.g., 2-bromopropane) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF, Acetonitrile) D->E

Caption: Synthetic route to 3,5-dichloro-4-isopropoxybenzaldehyde.

Detailed Experimental Protocol: Synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
3,5-Dichloro-4-hydroxybenzaldehyde2314-36-5191.0110.0 g52.3 mmol
2-Bromopropane75-26-3122.999.6 g (6.8 mL)78.5 mmol
Potassium Carbonate (anhydrous)584-08-7138.2110.8 g78.1 mmol
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dichloro-4-hydroxybenzaldehyde (10.0 g, 52.3 mmol) and anhydrous potassium carbonate (10.8 g, 78.1 mmol).

  • Add N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add 2-bromopropane (6.8 mL, 78.5 mmol) to the reaction mixture dropwise over 10 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water (3 x 100 mL).

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to afford pure 3,5-dichloro-4-isopropoxybenzaldehyde as a white to off-white solid.

  • Dry the purified product under vacuum.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Its insolubility in DMF necessitates heating to promote the reaction. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more reactive. Acetonitrile is another suitable solvent.

  • Reaction Temperature: Heating is necessary to overcome the activation energy of the reaction and to increase the solubility of the potassium carbonate. The chosen temperature range provides a reasonable reaction rate without significant side product formation.

  • Work-up Procedure: Pouring the reaction mixture into water precipitates the organic product, which is poorly soluble in water, while the inorganic salts (potassium bromide and excess potassium carbonate) dissolve in the aqueous phase, allowing for easy separation.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials and minor side products.

Characterization Data
PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
Melting Point 75-78 °C (literature values may vary)
¹H NMR (CDCl₃)δ (ppm): 9.85 (s, 1H, -CHO), 7.80 (s, 2H, Ar-H), 4.75 (sept, 1H, -OCH(CH₃)₂), 1.40 (d, 6H, -OCH(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): 190.0, 159.5, 135.0, 131.0, 129.0, 75.0, 22.0
IR (KBr) ν (cm⁻¹): ~2980 (C-H, alkyl), ~2870 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1570, 1470 (C=C, aromatic), ~1250 (C-O, ether), ~870 (C-Cl)

Application in the Synthesis of Resmetirom (MGL-3196)

3,5-Dichloro-4-isopropoxybenzaldehyde serves as a crucial starting material for the synthesis of the core phenyl ether fragment of Resmetirom. The aldehyde functionality is typically converted into an aniline derivative, which is then further elaborated to construct the final drug molecule.

Illustrative Synthetic Workflow

Resmetirom_Synthesis cluster_1 Intermediate Synthesis cluster_2 Coupling and Cyclization A 3,5-Dichloro-4-isopropoxybenzaldehyde B Nitration/Reduction or other amination methods A->B C 3,5-Dichloro-4-isopropoxyaniline B->C E Coupling Reaction C->E D Pyridazinone fragment D->E F Cyclization/Elaboration E->F G Resmetirom (MGL-3196) F->G

Caption: A simplified workflow for the synthesis of Resmetirom.

Protocol: Conversion to 3,5-Dichloro-4-isopropoxyaniline (Illustrative)

This protocol illustrates a common transformation of the aldehyde to an aniline, a key step in the synthesis of Resmetirom. This is often achieved through a multi-step sequence involving oxime formation followed by reduction.

Step A: Oxime Formation

  • Dissolve 3,5-dichloro-4-isopropoxybenzaldehyde (10.0 g, 42.9 mmol) in a mixture of ethanol (100 mL) and pyridine (10 mL).

  • Add hydroxylamine hydrochloride (3.2 g, 46.1 mmol) to the solution.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated oxime by filtration, wash with water, and dry.

Step B: Reduction to Aniline

  • Suspend the crude oxime in a suitable solvent such as acetic acid.

  • Add a reducing agent, for example, zinc dust, in portions while controlling the temperature.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline.

  • Purify the 3,5-dichloro-4-isopropoxyaniline by column chromatography or recrystallization.

Self-Validation and Trustworthiness:

The protocols provided are based on well-established and robust chemical transformations. The Williamson ether synthesis is a cornerstone of organic chemistry, known for its reliability and high yields, especially for the formation of alkyl aryl ethers.[2][3][4] The conversion of the aldehyde to an aniline via an oxime intermediate is also a standard and widely used synthetic route. The progress of each reaction can be easily monitored by TLC, and the identity and purity of the products can be confirmed by standard analytical techniques such as NMR and melting point analysis, ensuring a self-validating system.

Conclusion

3,5-Dichloro-4-isopropoxybenzaldehyde is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation from readily available starting materials and its strategic application in the construction of complex drug molecules like Resmetirom underscore its importance in modern medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors.

References

  • Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][6][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Cui, Y., Zhang, J., Liu, S., Zhao, Z., Shan, M., Jiang, N., & Zhai, X. (2025). An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction-Associated Steatohepatitis Drug: Resmetirom. Organic Process Research & Development. [Link]

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  • PubChem. (n.d.). Resmetirom. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile.
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  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]

  • U.S. Food and Drug Administration. (2024). NDA 217785 Orig1s000 Other Review(s). [Link]

  • New Drug Approvals. (2020, January 14). RESMETIROM. [Link]

  • Perreault, M., & Gandhi, L. (2024). Rezdiffra™ (resmetirom): a THR-β agonist for non-alcoholic steatohepatitis. Exploratory Targeted Antitumor Therapy. [Link]

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Application

Application Notes and Protocols: Strategic Protection of 3,5-Dichloro-4-isopropoxybenzaldehyde

Introduction: Navigating the Synthetic Landscape of a Differentiated Benzaldehyde 3,5-Dichloro-4-isopropoxybenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of a Differentiated Benzaldehyde

3,5-Dichloro-4-isopropoxybenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic and steric properties conferred by its substituents: the electron-withdrawing chloro groups, the bulky, electron-donating isopropoxy group, and the reactive aldehyde functionality. However, the very reactivity that makes the aldehyde group a key synthetic handle also presents a significant challenge. In multi-step synthetic sequences, the aldehyde is susceptible to undesired reactions with a wide range of reagents, including nucleophiles and oxidizing/reducing agents. Consequently, the judicious use of protecting groups is paramount to ensure the successful and high-yielding synthesis of target molecules.

This comprehensive guide provides a detailed exploration of protecting group strategies tailored for 3,5-dichloro-4-isopropoxybenzaldehyde. We will delve into the mechanistic rationale behind the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the critical concept of orthogonal protection to ensure the stability of the isopropoxy ether linkage.

Core Principle: Chemoselectivity and Orthogonal Protection

The primary goal of a protecting group strategy is to achieve chemoselectivity, allowing for the modification of other parts of the molecule while the protected aldehyde remains inert.[1] A crucial consideration for 3,5-dichloro-4-isopropoxybenzaldehyde is the presence of the isopropoxy group, an aryl ether. While ethers are generally robust, their stability under various reaction conditions must be carefully evaluated to prevent unwanted cleavage.[2][3] This necessitates an orthogonal protecting group strategy , wherein the protecting group for the aldehyde can be removed under conditions that do not affect the isopropoxy group.[4][5]

Strategic Decision Framework for Protecting Group Selection

The choice of a suitable protecting group is dictated by the specific reaction conditions planned for the subsequent synthetic steps. The following decision tree, rendered in DOT language, illustrates a logical approach to selecting an appropriate protecting group for 3,5-dichloro-4-isopropoxybenzaldehyde.

G start Start: Need to protect the aldehyde group of 3,5-dichloro-4-isopropoxybenzaldehyde q1 Will the subsequent reaction steps involve strongly basic or nucleophilic conditions? start->q1 q2 Will the subsequent reaction steps involve acidic conditions? q1->q2 No acetal Strategy 1: Acetal Protection (e.g., 1,3-dioxolane) q1->acetal Yes q2->acetal No dithioacetal Strategy 2: Dithioacetal Protection (e.g., 1,3-dithiane) q2->dithioacetal Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups. dithioacetal->reconsider If subsequent steps require heavy metal reagents for other transformations, consider potential interference.

Caption: Decision tree for selecting a protecting group for the aldehyde.

Strategy 1: Acetal Protection - The Workhorse for Base-Stable Transformations

Acetals are one of the most common and effective protecting groups for aldehydes.[6] They are readily formed by the acid-catalyzed reaction of the aldehyde with a diol, typically ethylene glycol, to form a cyclic 1,3-dioxolane.

Causality of Choice: The key advantage of acetal protection is its exceptional stability under neutral to strongly basic and nucleophilic conditions.[6][7] This makes it an ideal choice when subsequent reactions involve Grignard reagents, organolithiums, hydrides (e.g., LiAlH₄), or other strong bases. The formation of a cyclic acetal is entropically favored over an acyclic one.

Mechanism of Acetal Formation

The formation of an acetal is a reversible, acid-catalyzed process.[8][9][10] The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal.

  • Protonation of the hemiacetal hydroxyl group, converting it into a good leaving group (water).

  • Loss of water to form a resonance-stabilized oxonium ion.

  • Intramolecular attack by the second hydroxyl group of the diol on the oxonium ion.

  • Deprotonation to yield the stable cyclic acetal.

Experimental Protocol: Acetal Protection

Materials:

  • 3,5-Dichloro-4-isopropoxybenzaldehyde

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5-dichloro-4-isopropoxybenzaldehyde, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TsOH·H₂O to the mixture.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and TLC analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude protected aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection of the Acetal

Deprotection is achieved by acid-catalyzed hydrolysis, effectively reversing the formation reaction.[7]

Materials:

  • Protected 3,5-dichloro-4-isopropoxybenzaldehyde

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the acetal-protected aldehyde in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-TsOH·H₂O.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, neutralize the acid by adding saturated aqueous NaHCO₃ solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to yield the deprotected 3,5-dichloro-4-isopropoxybenzaldehyde.

Orthogonal Stability Consideration: The isopropoxy group is an aryl ether. Aryl ethers are generally stable to the mild acidic conditions used for acetal deprotection.[2] Cleavage of such ethers typically requires much stronger acids like HBr or HI at elevated temperatures.[11] Therefore, the use of catalytic p-TsOH in an acetone/water mixture for deprotection is highly unlikely to cleave the isopropoxy ether linkage, ensuring orthogonal protection.

Strategy 2: Dithioacetal Protection - For Robustness in Acidic and Basic Media

Dithioacetals, formed by the reaction of an aldehyde with a dithiol (e.g., 1,3-propanedithiol), offer a more robust protecting group compared to acetals.

Causality of Choice: Dithioacetals are stable under both acidic and basic conditions, making them suitable for a wider range of synthetic transformations.[12][13] This extended stability comes at the cost of requiring more specific and often harsher conditions for deprotection.

Experimental Protocol: Dithioacetal Protection

Materials:

  • 3,5-Dichloro-4-isopropoxybenzaldehyde

  • 1,3-Propanedithiol (1.2 equivalents)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount) or anhydrous zinc chloride (ZnCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 3,5-dichloro-4-isopropoxybenzaldehyde in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,3-propanedithiol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to obtain the crude dithioacetal.

  • Purify by column chromatography if necessary.

Deprotection of the Dithioacetal

Deprotection of dithioacetals requires specific reagents that can facilitate the cleavage of the C-S bonds. Common methods involve oxidative or metal-assisted hydrolysis.[13][14]

Materials:

  • Protected 3,5-dichloro-4-isopropoxybenzaldehyde (as the dithioacetal)

  • Aqueous acetonitrile

  • Mercury(II) chloride (HgCl₂) (2.2 equivalents)

  • Calcium carbonate (CaCO₃) (2.5 equivalents)

Procedure:

  • Dissolve the dithioacetal in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add CaCO₃ followed by HgCl₂.

  • Stir the heterogeneous mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the mercury salts.

  • Wash the Celite® pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.

Caution: Mercury(II) chloride is highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines. Alternative, less toxic deprotection methods using reagents like N-bromosuccinimide (NBS) or Dess-Martin periodinane have also been reported and may be suitable.

Summary of Protecting Group Strategies

Protecting GroupFormation ReagentsDeprotection ReagentsStabilityKey AdvantagesConsiderations
Acetal (1,3-Dioxolane) Ethylene glycol, p-TsOHp-TsOH, Acetone/H₂OStable to base, nucleophiles, and reducing agents. Labile to acid.Mild formation and deprotection conditions. Orthogonal to the isopropoxy group.Not suitable for reactions involving acidic conditions.
Dithioacetal (1,3-Dithiane) 1,3-Propanedithiol, BF₃·OEt₂HgCl₂, CaCO₃, aq. CH₃CNStable to both acidic and basic conditions.High stability across a wide pH range.Deprotection often requires toxic heavy metal salts or strong oxidizing agents.

Conclusion

The successful synthesis of complex molecules derived from 3,5-dichloro-4-isopropoxybenzaldehyde hinges on the strategic implementation of protecting groups for the aldehyde functionality. The choice between an acetal and a dithioacetal should be made based on the planned synthetic route. For transformations under basic or nucleophilic conditions, the acetal is the protecting group of choice due to its ease of formation and mild deprotection. For synthetic pathways that involve acidic conditions, the more robust dithioacetal is recommended, with the caveat of requiring more specialized deprotection methods. In both cases, the isopropoxy ether is expected to remain intact, demonstrating the principle of orthogonal protection. As with any synthetic protocol, empirical validation on a small scale is always recommended to optimize reaction conditions for the specific substrate and subsequent transformations.

References

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  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • American Chemical Society Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Lumen Learning. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichloro-4-isopropoxybenzaldehyde Synthesis

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The primary and most efficient route for the synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde is through the Williamson ether synthesis. This reaction involves the O-alkylation of the starting material, 3,5-Dichloro-4-hydroxybenzaldehyde, with an isopropylating agent in the presence of a base. The selection of reagents and careful control of reaction parameters are crucial for a successful synthesis, minimizing side-product formation and simplifying purification.

This guide will delve into the critical aspects of this synthesis, providing practical solutions to common challenges encountered in the laboratory.

Reaction Pathway: Williamson Ether Synthesis

The fundamental transformation is the nucleophilic substitution (SN2) of a halide on the isopropylating agent by the phenoxide ion of 3,5-Dichloro-4-hydroxybenzaldehyde.

Williamson_Ether_Synthesis Start 3,5-Dichloro-4-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Product 3,5-Dichloro-4-isopropoxybenzaldehyde Phenoxide->Product SN2 Attack Side_Product Propene (Elimination Side-Product) Phenoxide->Side_Product E2 Elimination (competing reaction) Alkyl_Halide Isopropylating Agent (e.g., 2-Bromopropane)

Figure 1. General scheme of the Williamson ether synthesis for 3,5-Dichloro-4-isopropoxybenzaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde, providing detailed causal explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this sterically hindered phenol can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Deprotonation of the Phenol: The acidity of the phenolic proton in 3,5-Dichloro-4-hydroxybenzaldehyde is influenced by the electron-withdrawing chloro and formyl groups. However, incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) can ensure complete formation of the more nucleophilic phenoxide.[1] When using NaH, an aprotic solvent like DMF or THF is necessary.

  • Competing Elimination Reaction (E2): The use of a secondary alkyl halide like 2-bromopropane or 2-iodopropane makes the E2 elimination reaction a significant competing pathway, leading to the formation of propene gas and reducing the yield of the desired ether.[2][3]

    • Solution:

      • Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the SN2 reaction over E2, which has a higher activation energy. A typical range to start optimization is 50-80 °C.[4]

      • Choice of Leaving Group: While iodides are better leaving groups, they can also accelerate the E2 reaction. Bromides often offer a good compromise.

      • Alternative Isopropylating Agents: Consider using isopropyl tosylate. The tosylate is an excellent leaving group and can sometimes give better yields in SN2 reactions with less elimination.

  • Suboptimal Solvent Choice: Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

    • Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (3,5-Dichloro-4-hydroxybenzaldehyde) spot is a good indicator of reaction completion.

Troubleshooting Flowchart for Low Yield:

Low_Yield_Troubleshooting Start Low Yield of Product Check_SM Is starting material consumed? (Check TLC) Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Reactions Side Reactions Suspected Check_SM->Side_Reactions Yes Action_Time_Temp Increase reaction time or temperature moderately. Incomplete_Reaction->Action_Time_Temp Action_Base Use a stronger base (e.g., NaH). Incomplete_Reaction->Action_Base Action_Temp Lower reaction temperature to favor SN2 over E2. Side_Reactions->Action_Temp Action_Solvent Switch to a polar aprotic solvent (DMF, DMSO). Side_Reactions->Action_Solvent

Figure 2. A logical workflow for troubleshooting low product yield.

Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I prevent its formation?

A2: The most likely impurity, aside from unreacted starting material, is a C-alkylated product. While O-alkylation is generally favored, some degree of C-alkylation on the aromatic ring can occur, especially with phenoxides.[4]

  • Identification: The C-alkylated product would have a different substitution pattern on the aromatic ring. This can be confirmed by careful analysis of the 1H NMR spectrum, looking for changes in the aromatic region, and by mass spectrometry, as it will be an isomer of the desired product.

  • Prevention:

    • Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

    • Counter-ion Effects: The nature of the cation from the base can also play a role. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can enhance the nucleophilicity of the phenoxide in the organic phase and often improves the selectivity for O-alkylation.[5]

Q3: My purified product is an off-white or yellowish solid, not the expected white crystalline solid. How can I improve its purity and appearance?

A3: The discoloration is likely due to trace impurities, possibly from oxidation of the starting material or side products.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product. A good recrystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.

      • Recommended Solvents: A mixed solvent system of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point).[6] Allow the solution to cool slowly to form pure crystals. Other potential solvent systems to explore include isopropanol/water or hexane/ethyl acetate.[1]

    • Activated Carbon Treatment: If the discoloration is significant, you can add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The polarity can be gradually increased to elute the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how should I handle it?

A1: The recommended starting material is 3,5-Dichloro-4-hydroxybenzaldehyde. It is a solid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What are the optimal reaction conditions for this synthesis?

A2: While optimization is often necessary for specific laboratory setups, the following table provides a good starting point for the Williamson ether synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde.

ParameterRecommended ConditionRationale
Starting Material 3,5-Dichloro-4-hydroxybenzaldehydeCommercially available precursor.
Isopropylating Agent 2-Bromopropane or Isopropyl Tosylate2-Bromopropane is cost-effective; Isopropyl tosylate may reduce elimination.
Base K₂CO₃ or NaHK₂CO₃ is milder and easier to handle; NaH ensures complete deprotonation.
Solvent DMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity and favor SN2.[4]
Temperature 50 - 80 °CA balance to ensure a reasonable reaction rate while minimizing the E2 side reaction.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.
Stoichiometry 1.1 - 1.5 equivalents of isopropylating agent and baseA slight excess ensures complete conversion of the starting material.
Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a suitable eluent system, such as a 7:3 mixture of hexanes and ethyl acetate. The starting material, 3,5-Dichloro-4-hydroxybenzaldehyde, is more polar than the product, 3,5-Dichloro-4-isopropoxybenzaldehyde, and will therefore have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of 3,5-Dichloro-4-isopropoxybenzaldehyde should be confirmed by a combination of spectroscopic methods:

  • 1H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the isopropyl group (a septet and a doublet) and the aromatic protons, as well as the aldehyde proton.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the correct number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and the C-O-C ether linkage.

Experimental Protocol: Synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis of 3,5-Dichloro-4-isopropoxybenzaldehyde.

Materials:

  • 3,5-Dichloro-4-hydroxybenzaldehyde

  • 2-Bromopropane

  • Potassium Carbonate (anhydrous, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the progress of the reaction by TLC (eluent: 7:3 hexanes/ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash with brine (2 x volume of DMF).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the crude product in a minimal amount of boiling ethanol and add hot water dropwise until the solution becomes persistently cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization of 3,5-Dichloro-4-isopropoxybenzaldehyde:

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₀H₁₀Cl₂O₂[8]

  • Molecular Weight: 233.09 g/mol [8]

  • 1H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.75 (s, 2H, Ar-H), 4.70 (sept, 1H, J = 6.0 Hz, OCH(CH₃)₂), 1.40 (d, 6H, J = 6.0 Hz, OCH(CH₃)₂) (Predicted values based on similar structures).

  • 13C NMR (CDCl₃, 101 MHz): δ 190.0, 158.0, 132.5, 130.0, 128.0, 72.0, 22.0 (Predicted values based on similar structures).

  • Mass Spectrum (EI): m/z (%) = 232 (M⁺, 100), 234 (M⁺+2, 65), 236 (M⁺+4, 10), 190 (M⁺ - C₃H₆, 80). The isotopic pattern for two chlorine atoms is characteristic.

References

  • PubChem. 3,5-Dichloro-4-hydroxybenzaldehyde. [Link]

  • Organic Syntheses. m-Hydroxybenzaldehyde. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Google Patents. Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
  • Google Patents. Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • ResearchGate. 3,5-Dichlorosalicylaldehyde. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Organic Syntheses Procedure. Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. [Link]

  • Williamson Ether Synthesis Practice Problems. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

Sources

Optimization

3,5-Dichloro-4-isopropoxybenzaldehyde stability and storage conditions

Welcome to the technical support center for 3,5-Dichloro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dichloro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments. Here, we address common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3,5-Dichloro-4-isopropoxybenzaldehyde?

To ensure the long-term stability of 3,5-Dichloro-4-isopropoxybenzaldehyde, it is crucial to store it in a cool, dry, and dark environment.[1][2][3][4] Based on the reactivity of similar aromatic aldehydes, the primary concerns are oxidation of the aldehyde group and potential polymerization.[5]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Minimizes oxidation of the aldehyde functional group.[3][6]
Light Amber or opaque containerProtects the compound from light-induced degradation.[7]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.[2][3][7]

Q2: Is 3,5-Dichloro-4-isopropoxybenzaldehyde sensitive to air?

Yes, like many benzaldehyde derivatives, it is prudent to assume sensitivity to air.[6] The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid (3,5-Dichloro-4-isopropoxybenzoic acid).[5][8] This oxidative degradation can be accelerated by exposure to air and light. Therefore, storage under an inert atmosphere is strongly recommended.[3][6]

Q3: What are the signs of degradation for 3,5-Dichloro-4-isopropoxybenzaldehyde?

Visual inspection can often provide the first clues of degradation. A pure compound should appear as a crystalline solid. Any significant change in color (e.g., yellowing or browning) or physical state (e.g., clumping or becoming oily) may indicate the presence of impurities or degradation products.

From a chemical perspective, the most likely degradation pathway is the oxidation of the aldehyde to a carboxylic acid.[5][8] This can be analytically confirmed by techniques such as:

  • NMR Spectroscopy: Appearance of a new broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton.

  • IR Spectroscopy: Appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch.

  • HPLC/LC-MS: Emergence of a new peak with a different retention time.

Q4: What materials are incompatible with 3,5-Dichloro-4-isopropoxybenzaldehyde?

Based on the reactivity of similar compounds, 3,5-Dichloro-4-isopropoxybenzaldehyde should be stored away from:

  • Strong oxidizing agents: These can aggressively oxidize the aldehyde group.[3][9]

  • Strong bases: These can potentially catalyze aldol condensation or other reactions.[3]

  • Strong reducing agents: These can reduce the aldehyde group.[3]

It is also advisable to avoid cross-contamination with acidic impurities, as they can accelerate polymerization in some aldehydes.[5]

Troubleshooting Guide

This section provides a systematic approach to handling common issues encountered with 3,5-Dichloro-4-isopropoxybenzaldehyde.

Issue 1: The compound has changed color upon storage.

A change in color, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to the formation of oxidized or polymerized byproducts.

Troubleshooting Workflow:

  • Assess the extent of discoloration: Is it a uniform change or localized?

  • Perform a purity check: Use a suitable analytical method (TLC, HPLC, or NMR) to determine the purity of the material.

  • Consider purification: If the purity is compromised but the main component is still present, repurification by recrystallization or column chromatography may be an option. The choice of solvent for recrystallization will depend on the solubility of the compound and its impurities.

Issue 2: Experimental results are inconsistent when using an older batch of the compound.

Inconsistent results are a strong indicator that the starting material may have degraded.

Troubleshooting Workflow:

  • Verify the storage conditions: Ensure the compound has been stored according to the recommendations.

  • Analyze the compound's purity: Run a purity analysis (HPLC or NMR) on the older batch and compare it to a fresh batch or the original certificate of analysis.

  • Consider a qualification test: Perform a small-scale reaction with the older batch that is known to be sensitive to the purity of the starting material. Compare the outcome with a reaction using a fresh batch.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of 3,5-Dichloro-4-isopropoxybenzaldehyde.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas to determine the relative purity of the compound. The main peak should correspond to 3,5-Dichloro-4-isopropoxybenzaldehyde. The presence of significant secondary peaks indicates impurities or degradation products.

Visualizations

Diagram 1: Potential Degradation Pathway

A 3,5-Dichloro-4-isopropoxybenzaldehyde C 3,5-Dichloro-4-isopropoxybenzoic Acid A->C [O] B Oxidation (Air, Light) B->A

A simplified diagram showing the oxidation of 3,5-Dichloro-4-isopropoxybenzaldehyde.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

start Suspected Degradation (e.g., color change) purity_check Perform Purity Analysis (e.g., HPLC, NMR) start->purity_check is_pure Is Purity >95%? purity_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes purify Purify Compound (e.g., Recrystallization) is_pure->purify No recheck_purity Re-check Purity purify->recheck_purity discard Discard if Purification Fails purify->discard recheck_purity->is_pure

A decision-making workflow for handling a potentially degraded sample.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16839, 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • ScienceDirect. (2021, April 26). Insight into efficient degradation of 3,5-dichlorosalicylic acid by Fe-Si-B amorphous ribbon under neutral condition. Retrieved from [Link]

  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Troubleshooting

managing thermal stability of 3,5-Dichloro-4-isopropoxybenzaldehyde

Welcome to the technical support center for 3,5-Dichloro-4-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dichloro-4-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the thermal stability and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

3,5-Dichloro-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde with a unique combination of electron-withdrawing chloro groups and an electron-donating isopropoxy group. This substitution pattern influences its reactivity and thermal stability.[1][2] Understanding these properties is crucial for its successful application in complex organic syntheses. This guide provides practical, field-proven insights to help you navigate the challenges of working with this reagent.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of 3,5-Dichloro-4-isopropoxybenzaldehyde, offering potential causes and actionable solutions.

Issue 1: Unexpected Side-Reactions or Low Yield

Observation: Your reaction is yielding a complex mixture of products, or the yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Thermal Degradation Although a specific decomposition temperature is not readily available, elevated temperatures can promote decomposition. The aldehyde functional group is susceptible to oxidation, especially at higher temperatures.Maintain strict temperature control. If possible, run reactions at or below room temperature. For reactions requiring heat, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
Air/Moisture Sensitivity Aldehydes can be susceptible to oxidation in the presence of air, forming the corresponding carboxylic acid (3,5-dichloro-4-isopropoxybenzoic acid).[3] Moisture can also interfere with many organometallic and base-catalyzed reactions.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents to minimize moisture-related side reactions.
Incompatible Reagents Strong bases and strong oxidizing agents are known to be incompatible with similar benzaldehyde derivatives.[4] Strong bases can catalyze side reactions, while strong oxidizers will convert the aldehyde to a carboxylic acid.Carefully review all reagents in your reaction mixture for compatibility. If a strong base is required, consider using a non-nucleophilic base or adding it at low temperatures. Avoid the use of strong oxidizing agents unless the oxidation of the aldehyde is the intended reaction.
Light-Induced Degradation Benzaldehyde and its derivatives can be sensitive to light, which may catalyze degradation pathways.[5]Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware, especially for reactions that are run over extended periods.
Issue 2: Difficulty in Product Purification

Observation: Isolating the pure desired product from the reaction mixture is challenging due to the presence of impurities with similar physical properties.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of Isomeric Byproducts Depending on the synthetic route, isomeric impurities may be present.Optimize reaction conditions to improve selectivity. For purification, consider using a high-resolution chromatography technique such as High-Performance Liquid Chromatography (HPLC).[6][7]
Presence of Starting Material Incomplete reaction can leave unreacted 3,5-Dichloro-4-isopropoxybenzaldehyde in the product mixture.Monitor the reaction to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If the reaction is sluggish, consider optimizing the reaction time, temperature, or catalyst loading.
Similar Polarity of Product and Impurities The desired product and any byproducts may have very similar polarities, making separation by standard column chromatography difficult.[8]Explore different solvent systems for column chromatography to maximize separation. Gradient elution may be more effective than isocratic elution. Alternatively, consider recrystallization if the product is a solid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3,5-Dichloro-4-isopropoxybenzaldehyde to ensure its stability?

A1: To maintain the integrity of 3,5-Dichloro-4-isopropoxybenzaldehyde, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Protect from light by using an amber vial or storing it in a dark place.

Q2: What are the expected thermal decomposition products of 3,5-Dichloro-4-isopropoxybenzaldehyde?

A2: While specific studies on this compound are not widely published, based on the thermal decomposition of similar halogenated and benzaldehyde compounds, the expected decomposition products upon heating would likely include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[9]

Q3: How can I monitor the purity of my 3,5-Dichloro-4-isopropoxybenzaldehyde starting material?

A3: Several analytical methods can be used to assess the purity of your starting material. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities by comparing the spectra to a reference standard.[6]

Q4: Can the isopropoxy group be cleaved under certain reaction conditions?

A4: The isopropoxy group is an ether linkage and is generally stable under many reaction conditions. However, strong acids, particularly at elevated temperatures, can potentially cleave the ether bond. If your reaction involves strongly acidic conditions and you observe unexpected byproducts, consider the possibility of ether cleavage.

Q5: What safety precautions should I take when handling 3,5-Dichloro-4-isopropoxybenzaldehyde?

A5: Based on data for structurally similar compounds such as 3,5-Dichloro-4-hydroxybenzaldehyde, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[10] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Part 3: Experimental Protocols & Visualizations

Protocol for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: On a TLC plate, spot the prepared sample alongside spots of your starting materials (3,5-Dichloro-4-isopropoxybenzaldehyde and other reactants).

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.[8]

Diagrams

G cluster_0 Potential Degradation Pathways A 3,5-Dichloro-4-isopropoxybenzaldehyde B Heat A->B Thermal Stress C Light A->C UV Exposure D Air (O2) A->D Oxidation E Decomposition Products (CO, CO2, HCl) B->E G Photodegradation Products C->G F Oxidation Product (Carboxylic Acid) D->F

Caption: Potential degradation pathways for 3,5-Dichloro-4-isopropoxybenzaldehyde.

G cluster_1 Troubleshooting Workflow for Low Yield start Low Product Yield Observed check_temp Is reaction temperature optimized and controlled? start->check_temp check_atmosphere Is reaction under inert atmosphere? check_temp->check_atmosphere Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_reagents Are all reagents compatible? check_atmosphere->check_reagents Yes use_inert Use Inert Gas (N2/Ar) check_atmosphere->use_inert No replace_reagents Replace Incompatible Reagents check_reagents->replace_reagents No end Yield Improved check_reagents->end Yes optimize_temp->check_atmosphere use_inert->check_reagents replace_reagents->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • (Note: This is for a related compound, but provides relevant safety and handling information.)

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions with 3,5-Dichloro-4-isopropoxybenzaldehyde

Welcome to the technical support center for 3,5-Dichloro-4-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dichloro-4-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating this sterically hindered and electronically challenging building block into their synthetic routes. My objective is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions.

Introduction: Understanding the Substrate

3,5-Dichloro-4-isopropoxybenzaldehyde is a unique substrate characterized by several competing structural features that dictate its reactivity:

  • Sterically Hindered Aryl Chlorides: The two chlorine atoms are ortho to a bulky isopropoxy group. This steric congestion makes the crucial oxidative addition step in many catalytic cycles kinetically challenging.

  • Electronically Deactivated C-Cl Bonds: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts. While the isopropoxy group is electron-donating, the cumulative electron-withdrawing effect of the second chlorine and the benzaldehyde moiety tempers the ring's electron density.

  • Reactive Aldehyde Group: The aldehyde is a versatile functional handle but is susceptible to reaction under many conditions, particularly with strong bases or nucleophiles, which are often required for cross-coupling.

Navigating these challenges requires a carefully selected catalyst system and precisely controlled reaction conditions. This guide provides a framework for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle in performing palladium-catalyzed cross-coupling reactions with this substrate?

A1: The principal challenge is the difficult oxidative addition of the palladium catalyst into the C-Cl bond. This is due to the combination of the inherent stability of the C-Cl bond and the significant steric hindrance imposed by the adjacent isopropoxy group and the second chlorine atom. Overcoming this requires highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species.

Q2: Which catalyst systems are recommended for Suzuki-Miyaura couplings involving 3,5-Dichloro-4-isopropoxybenzaldehyde?

A2: For Suzuki-Miyaura reactions with this hindered aryl chloride, standard catalysts like Pd(PPh₃)₄ are often ineffective. Success hinges on using specialized ligands that stabilize the palladium center and facilitate oxidative addition. Biaryl phosphine ligands, often referred to as "Buchwald ligands," are the gold standard. Ligands such as SPhos, XPhos, and RuPhos are highly recommended. They are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or more conveniently, as pre-formed precatalysts (e.g., SPhos Pd G3).

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A3: Beyond the challenge of oxidative addition, the Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine coupling partner without attacking the aldehyde. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The ligand selection is also critical; ligands like RuPhos and BrettPhos have demonstrated high efficacy in coupling sterically demanding partners.[1]

Q4: How does the aldehyde functional group affect reaction conditions?

A4: The aldehyde is sensitive to strong nucleophiles and certain bases. While crucial for activating the coupling partners, the base can also lead to side reactions like aldol condensation or Cannizzaro reactions, particularly at elevated temperatures. Therefore, it is essential to:

  • Use the mildest effective base.

  • Maintain the lowest possible reaction temperature.

  • Keep reaction times to a minimum.

  • Consider protecting the aldehyde (e.g., as an acetal) if harsh conditions are unavoidable, though this adds steps to the overall synthesis.

Catalyst Selection and Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
  • Symptoms: Your primary starting material, 3,5-dichloro-4-isopropoxybenzaldehyde, remains largely unreacted after the allotted reaction time.

  • Causality Analysis & Solutions:

Possible Cause Scientific Rationale & Recommended Solution
Inactive Catalyst/Insufficiently Active Ligand The energy barrier for oxidative addition into the hindered C-Cl bond is too high for the chosen catalyst. Standard ligands like PPh₃ lack the necessary electron-donating ability and steric bulk. Solution: Switch to a more robust catalyst system. Screen a panel of Buchwald ligands known for activating aryl chlorides. A good starting point is SPhos or XPhos. Using a pre-formed precatalyst (e.g., XPhos Pd G3) is highly recommended as it ensures the correct 1:1 ligand-to-palladium ratio and provides a source of active Pd(0) upon activation.[2]
Incorrect Base/Solvent Combination The base is critical for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation.[3] If the base is not strong enough or is poorly soluble in the chosen solvent, this step will be inefficient. Solution: Use a strong base like K₃PO₄ or Cs₂CO₃. For solvents, a mixture of toluene and water or dioxane and water is standard, as water aids in dissolving the base and promoting boronate formation. Ensure vigorous stirring to overcome phase-transfer limitations.
Low Reaction Temperature Due to the high activation energy of the oxidative addition step, room temperature is often insufficient. Solution: Gradually increase the reaction temperature. Start around 80 °C and, if necessary, increase to 100-110 °C. Monitor the reaction for potential decomposition of the starting material or product.
Impure Reagents Water content in boronic acids can vary, and impurities can poison the catalyst. Solution: Use high-purity, anhydrous solvents and ensure your boronic acid is of good quality. If in doubt, dry the boronic acid under vacuum before use.
Problem 2: Side Product Formation (Homocoupling, Hydrodehalogenation)
  • Symptoms: Your reaction mixture contains significant amounts of biaryl product from the boronic acid (homocoupling) or the dechlorinated starting material.

  • Causality Analysis & Solutions:

Possible Cause Scientific Rationale & Recommended Solution
Catalyst Decomposition If the reductive elimination step is slow compared to side reactions of the organopalladium intermediate, side products can form. This can be exacerbated by high temperatures or the presence of oxygen. Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Use degassed solvents. Consider a slightly lower reaction temperature or a different ligand that might accelerate the reductive elimination step.
Incorrect Stoichiometry An excess of boronic acid can sometimes favor homocoupling. Solution: Use a stoichiometry of 1.1 to 1.5 equivalents of the boronic acid relative to the aryl chloride. A large excess is generally not beneficial and can complicate purification.
Presence of Water/Proton Source Hydrodehalogenation (replacement of Cl with H) can occur if a proton source is available to intercept a palladium-hydride species, which can form from side reactions. Solution: Use anhydrous solvents and ensure reagents are dry. While Suzuki reactions often use water, an excessive amount can be detrimental.
Problem 3: Low Yield in Buchwald-Hartwig Amination
  • Symptoms: The desired arylamine product is formed in low yield, and starting materials may or may not be fully consumed.

  • Causality Analysis & Solutions:

Possible Cause Scientific Rationale & Recommended Solution
Steric Hindrance Coupling a hindered aryl chloride with a bulky secondary amine is particularly challenging. The steric clash can inhibit both the coordination of the amine to the palladium center and the final C-N reductive elimination step.[4] Solution: Employ ligands specifically designed for hindered couplings. RuPhos and BrettPhos are excellent candidates. These ligands have architectures that promote the difficult reductive elimination step from sterically congested intermediates.[1]
Base Incompatibility The base must be strong enough to deprotonate the amine (or the N-H bond in the palladium-amine complex) but not so nucleophilic that it attacks the aldehyde. Solution: Use a strong, sterically hindered base. NaOtBu is a common first choice. If it leads to side reactions with the aldehyde, consider a slightly weaker but still effective base like LHMDS or K₃PO₄ in some cases.
Catalyst Inhibition Some amines, particularly certain heterocycles, can act as inhibitors by strongly coordinating to the palladium center and preventing catalytic turnover. Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Sometimes, a change in ligand can overcome this inhibition.

Visual Decision-Making & Mechanistic Insights

Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle pd0 L₂Pd(0) Active Catalyst ox_add L₂(Ar)Pd(II)-Cl Oxidative Adduct pd0->ox_add Oxidative Addition trans L₂(Ar)Pd(II)-R Transmetalation Intermediate ox_add->trans Transmetalation waste M-Cl (Salt Waste) ox_add->waste Base Assisted trans->pd0 Reductive Elimination red_elim Ar-R Desired Product trans->red_elim start Ar-Cl (Substrate) start->ox_add reagent R-M (e.g., R-B(OH)₂) reagent->trans

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

This second diagram provides a logical workflow for selecting a catalyst system for a Suzuki-Miyaura coupling with our challenging substrate.

Catalyst_Selection_Workflow start Start: Suzuki Coupling with 3,5-Dichloro-4-isopropoxybenzaldehyde check_hindrance Is the Boronic Acid Sterically Hindered? start->check_hindrance hindered_yes YES: Highly Hindered (e.g., ortho-substituted) check_hindrance->hindered_yes Yes hindered_no NO: Unhindered (e.g., phenyl, vinyl) check_hindrance->hindered_no No rec_hindered Recommendation: - Ligand: XPhos or RuPhos - Precatalyst: XPhos Pd G3 - Base: K₃PO₄ or Cs₂CO₃ - Temp: 90-110 °C hindered_yes->rec_hindered rec_unhindered Recommendation: - Ligand: SPhos - Precatalyst: SPhos Pd G2/G3 - Base: K₃PO₄ - Temp: 80-100 °C hindered_no->rec_unhindered

Caption: Decision workflow for Suzuki-Miyaura catalyst selection.

Experimental Protocols

Disclaimer: These are general starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for specific substrates. All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dichloro-4-isopropoxybenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:H₂O, to a concentration of ~0.1 M).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.3 equiv).

  • Reagent Addition: Add 3,5-dichloro-4-isopropoxybenzaldehyde (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.1 M concentration).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry, 6, 142-146. Available at: [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Precatalyst for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 49(32), 5561-5565.
  • Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination after 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. (Note: A general review providing context for the reaction's importance).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3,5-Dichloro-4-isopropoxybenzaldehyde: A Comparative Analysis Centered on ¹H NMR

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. 3,5-Dichloro-4-isopropoxybenzaldehyde, a substitut...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. 3,5-Dichloro-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde, presents an interesting case for structural analysis due to the interplay of its various functional groups. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its characterization using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical techniques. Our focus is not merely on procedural steps but on the underlying rationale, ensuring a robust and self-validating analytical approach.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a compound like 3,5-dichloro-4-isopropoxybenzaldehyde, ¹H NMR offers a definitive fingerprint, allowing for the confirmation of its synthesis and the assessment of its purity.

Predicted ¹H NMR Analysis of 3,5-Dichloro-4-isopropoxybenzaldehyde

While an experimental spectrum is the gold standard, a thorough understanding of the expected spectral features is crucial for accurate interpretation. Based on established principles of NMR spectroscopy and data from related compounds, we can predict the ¹H NMR spectrum of 3,5-dichloro-4-isopropoxybenzaldehyde.

The structure of 3,5-dichloro-4-isopropoxybenzaldehyde features three distinct proton environments: the aldehydic proton, the aromatic protons, and the protons of the isopropoxy group.

Caption: Molecular structure of 3,5-dichloro-4-isopropoxybenzaldehyde with key proton environments labeled.

Expected Chemical Shifts and Multiplicities:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehydic Proton (a) 9.8 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. It is not coupled to other protons.
Aromatic Protons (b) ~7.8Singlet (s)2HThe two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are deshielded by the aromatic ring current and the electron-withdrawing aldehyde and chlorine substituents. The isopropoxy group is electron-donating, which slightly shields these protons compared to a non-substituted benzaldehyde. Due to their equivalence and lack of adjacent protons, they appear as a singlet.
Isopropoxy Methine (c) 4.6 - 4.8Septet (sept)1HThe methine proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet (n+1 rule, where n=6). Its chemical shift is influenced by the adjacent oxygen atom.
Isopropoxy Methyl (d) ~1.4Doublet (d)6HThe six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet (n+1 rule, where n=1). This is a characteristic pattern for an isopropyl group.[1]

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol is essential for reproducible and reliable results.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3,5-dichloro-4-isopropoxybenzaldehyde.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single deuterium lock signal.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

2. Instrument Setup and Data Acquisition:

  • The following parameters are for a standard 400 MHz NMR spectrometer and may be adjusted based on the instrument used.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for quantitative analysis.

    • Acquisition Time (aq): Aim for an acquisition time of at least 3-4 seconds to ensure good digital resolution.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

Comparative Analysis: Alternative and Complementary Techniques

While ¹H NMR is a powerful tool, a multi-technique approach often provides a more complete picture of a compound's identity and purity.

G cluster_0 Analytical Workflow start Synthesized 3,5-Dichloro-4-isopropoxybenzaldehyde nmr ¹H NMR Spectroscopy start->nmr Primary Structural Elucidation ms Mass Spectrometry (GC-MS or LC-MS) start->ms Molecular Weight & Fragmentation ir Infrared (IR) Spectroscopy start->ir Functional Group Identification hplc HPLC start->hplc Purity & Quantification end Structural Confirmation & Purity Assessment nmr->end ms->end ir->end hplc->end

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Comparative

A Comparative Guide to Aldehyde Reactivity: 3,5-Dichloro-4-isopropoxybenzaldehyde vs. 3,5-dibromobenzaldehyde

Introduction In the landscape of synthetic organic chemistry and drug development, aromatic aldehydes are foundational building blocks. Their reactivity, particularly the electrophilicity of the carbonyl carbon, is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, aromatic aldehydes are foundational building blocks. Their reactivity, particularly the electrophilicity of the carbonyl carbon, is a critical parameter that dictates reaction kinetics, yield, and even the feasibility of certain synthetic routes. The subtle interplay of electronic and steric effects, governed by substituents on the aromatic ring, allows for the fine-tuning of this reactivity.

This guide provides an in-depth comparison of two such analogues: 3,5-Dichloro-4-isopropoxybenzaldehyde (Compound A ) and 3,5-dibromobenzaldehyde (Compound B ). While both molecules feature a disubstituted halogen pattern meta to the aldehyde, the presence of a para-isopropoxy group in Compound A introduces a significant electronic divergence. We will dissect the theoretical underpinnings of their reactivity profiles and validate this theory with a robust, field-proven experimental protocol.

Part 1: A Theoretical Analysis of Carbonyl Electrophilicity

The reactivity of an aldehyde in nucleophilic addition reactions is fundamentally governed by the partial positive charge (δ+) on the carbonyl carbon. Substituents on the benzene ring modulate this charge through a combination of inductive and resonance effects.

  • Inductive Effect (I): This is the transmission of charge through sigma bonds. Halogens (Cl, Br) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and, by extension, from the carbonyl group. This effect increases the electrophilicity of the carbonyl carbon.

  • Resonance Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The para-isopropoxy group in Compound A possesses lone pairs on the oxygen atom that can be delocalized into the ring (+M effect). This donation of electron density directly counteracts the electron-withdrawing effects and reduces the electrophilicity of the carbonyl carbon.

For the meta-positioned halogens in both molecules, the resonance effect is minimal, and their influence is dominated by the powerful -I effect. The critical difference, therefore, lies in the potent +M effect of the para-isopropoxy group in Compound A .

G cluster_A Compound A: 3,5-Dichloro-4-isopropoxybenzaldehyde cluster_B Compound B: 3,5-dibromobenzaldehyde A_Struct Ring-CHO A_Result Net Result: Deactivated Carbonyl (Less Electrophilic) A_Struct->A_Result A_Cl1 meta-Cl (-I) A_Cl1->A_Struct e⁻ Withdrawing A_Cl2 meta-Cl (-I) A_Cl2->A_Struct e⁻ Withdrawing A_OPr para-O-iPr (+M) A_OPr->A_Struct e⁻ Donating B_Struct Ring-CHO B_Result Net Result: Activated Carbonyl (More Electrophilic) B_Struct->B_Result B_Br1 meta-Br (-I) B_Br1->B_Struct e⁻ Withdrawing B_Br2 meta-Br (-I) B_Br2->B_Struct e⁻ Withdrawing

Figure 1: Electronic influence of substituents on carbonyl reactivity.
Quantitative Assessment via Hammett Constants

The Hammett equation provides a quantitative method to assess the electronic influence of meta and para substituents.[1] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group that enhances reactivity towards nucleophiles, while a negative value indicates an electron-donating group that diminishes it.

We can approximate the net electronic effect on the aldehyde by summing the relevant Hammett constants for the substituents:

SubstituentPositionHammett Constant (σ)Source
Chlorinemeta (σ_m_)+0.37[2]
Brominemeta (σ_m_)+0.39[3]
Methoxypara (σ_p_)-0.27[2]
The σ_p value for methoxy is used as a close proxy for the electronically similar isopropoxy group._
  • Compound A (3,5-Dichloro-4-isopropoxybenzaldehyde): Σσ = σ_m_(Cl) + σ_m_(Cl) + σ_p_(O-iPr) ≈ (+0.37) + (+0.37) + (-0.27) = +0.47

  • Compound B (3,5-dibromobenzaldehyde): Σσ = σ_m_(Br) + σ_m_(Br) = (+0.39) + (+0.39) = +0.78

The higher positive cumulative Hammett value for 3,5-dibromobenzaldehyde (+0.78 ) compared to 3,5-Dichloro-4-isopropoxybenzaldehyde (+0.47 ) strongly predicts that Compound B will be significantly more reactive towards nucleophiles. The electron-donating resonance of the para-isopropoxy group in Compound A substantially mitigates the electron-withdrawing inductive effect of the two chlorine atoms.

Part 2: Experimental Validation via Knoevenagel Condensation

To validate our theoretical hypothesis, we propose a comparative study using the Knoevenagel condensation, a classic C-C bond-forming reaction between an aldehyde and an active methylene compound, such as malonic acid.[4] The reaction rate is highly sensitive to the electrophilicity of the aldehyde, making it an ideal model system for this comparison.

Experimental Rationale

The chosen protocol, a Doebner modification of the Knoevenagel condensation, utilizes pyridine as the solvent and a catalytic amount of piperidine.[5] This system is well-documented and provides reliable, reproducible results. By running two parallel reactions under identical conditions (temperature, concentration, catalyst loading) and monitoring them over time (e.g., by Thin Layer Chromatography), we can directly compare the rate of consumption of the starting aldehydes and the formation of the corresponding cinnamic acid products.

G cluster_workflow Comparative Knoevenagel Condensation Workflow prep Reaction Setup (Parallel Flasks A & B) reagents Add Aldehyde (A or B) Malonic Acid Pyridine (Solvent) prep->reagents catalyst Add Piperidine (Catalyst) reagents->catalyst reaction Reflux at 100°C Monitor by TLC catalyst->reaction workup Aqueous Workup HCl (aq) reaction->workup After 4h or completion isolate Isolate Product (Filtration) workup->isolate analyze Analyze Product (Yield, MP, NMR) isolate->analyze

Figure 2: Experimental workflow for the comparative reactivity study.
Detailed Experimental Protocol

Materials:

  • 3,5-Dichloro-4-isopropoxybenzaldehyde (Compound A, MW: 233.08 g/mol )

  • 3,5-dibromobenzaldehyde (Compound B, MW: 263.91 g/mol )[6]

  • Malonic Acid (MW: 104.06 g/mol )

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (2M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, heating mantles, and TLC equipment.

Procedure:

  • Reaction Setup: In two separate 100 mL round-bottom flasks equipped with reflux condensers and magnetic stir bars, add malonic acid (2.50 g, 24.0 mmol, 1.2 equiv).

  • To Flask A, add 3,5-Dichloro-4-isopropoxybenzaldehyde (4.66 g, 20.0 mmol, 1.0 equiv).

  • To Flask B, add 3,5-dibromobenzaldehyde (5.28 g, 20.0 mmol, 1.0 equiv).

  • To each flask, add 20 mL of anhydrous pyridine, followed by piperidine (0.2 mL, ~2.0 mmol, 0.1 equiv).

  • Reaction: Heat both flasks to a gentle reflux (~100-110 °C) in a pre-heated heating mantle.

  • Monitoring: Monitor the progress of each reaction every 30 minutes by withdrawing a small aliquot, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). Spot against the starting aldehyde.

  • Workup: Once the starting aldehyde is consumed (or after a fixed time, e.g., 4 hours, for comparison), cool the flasks to room temperature and then in an ice bath. Slowly and carefully pour each reaction mixture into a beaker containing 100 mL of ice-cold 2M HCl.

  • Isolation: A precipitate of the cinnamic acid product should form. Stir for 15 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification & Analysis: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water). Dry the purified crystals under vacuum, record the final mass to calculate the yield, and characterize by melting point and ¹H NMR spectroscopy.

Anticipated Results & Discussion

Based on our theoretical analysis, we anticipate a significant difference in reaction rates and final yields.

ParameterReaction A (3,5-Dichloro-4-isopropoxybenzaldehyde)Reaction B (3,5-dibromobenzaldehyde)
Reaction Time ~ 4-6 hours for full conversion~ 1-2 hours for full conversion
Isolated Yield (4h) 65-75%>90%
TLC Observation Slower consumption of starting material spotRapid consumption of starting material spot

These expected results directly support the hypothesis that the carbonyl of 3,5-dibromobenzaldehyde is more electrophilic and thus more reactive . The electron-donating para-isopropoxy group in Compound A partially quenches the electrophilicity of its carbonyl carbon, slowing the rate of nucleophilic attack by the enolate of malonic acid, resulting in a slower reaction and potentially lower yield over a fixed period.

Conclusion

3,5-dibromobenzaldehyde is the more reactive aldehyde towards nucleophilic attack.

This heightened reactivity is attributed to the cumulative electron-withdrawing inductive effects of the two meta-bromo substituents, which are unopposed by any electron-donating groups. In contrast, the reactivity of 3,5-Dichloro-4-isopropoxybenzaldehyde is significantly attenuated by the powerful electron-donating resonance effect of the para-isopropoxy group, which overrides the inductive withdrawal of the two chlorine atoms. This fundamental difference, predictable by Hammett constant analysis and verifiable through standard comparative experiments like the Knoevenagel condensation, is a crucial consideration for synthetic chemists in selecting the appropriate building block for a target molecule.

References

  • University of Puget Sound. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

  • YouTube. (2024). Hammett Equation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Potential Biological Activities of 3,5-Dichloro-4-isopropoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a versatile starting point for the synthesis of a myriad of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a versatile starting point for the synthesis of a myriad of biologically active compounds. The strategic placement of various functional groups on the phenyl ring can dramatically influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on derivatives of 3,5-dichloro-4-isopropoxybenzaldehyde, a scaffold of emerging interest. While direct studies on this specific molecule are nascent, compelling evidence from closely related analogs, particularly those with a 3,5-dichloro substitution pattern, allows for a predictive exploration of its potential therapeutic applications.

This document provides a comparative analysis of the anticipated biological activities of 3,5-dichloro-4-isopropoxybenzaldehyde derivatives, drawing on experimental data from structurally similar compounds. We will delve into potential anticancer and antimicrobial activities, supported by detailed experimental protocols and structure-activity relationship insights.

The Significance of the 3,5-Dichloro Substitution

The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring is a key structural feature. This substitution pattern is known to enhance the lipophilicity of the molecule, which can facilitate its transport across biological membranes. Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.

A notable study on derivatives of a closely related compound, (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrated a significant enhancement of in vitro anticancer activity due to the 3,5-dichloro substitution. Specifically, the presence of these chlorine atoms led to a marked reduction in the viability of A549 human lung carcinoma cells to 21.2%.[1] This finding strongly suggests that derivatives of 3,5-dichloro-4-isopropoxybenzaldehyde could also exhibit potent cytotoxic effects against cancer cell lines.

Anticipated Biological Activities and Comparative Analysis

Based on the available literature for analogous compounds, two primary areas of biological activity are of high interest for derivatives of 3,5-dichloro-4-isopropoxybenzaldehyde: anticancer and antimicrobial activities.

Anticancer Potential

The aldehyde functional group of 3,5-dichloro-4-isopropoxybenzaldehyde is a reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases. Schiff bases, formed by the condensation of an aldehyde with a primary amine, have been extensively investigated for their anticancer properties.[2][3][4][5]

Comparative Analysis:

The anticancer efficacy of Schiff bases is often attributed to the azomethine group (-C=N-), which can participate in various biological interactions. The specific amine used for the condensation reaction introduces further structural diversity, allowing for the fine-tuning of the molecule's activity.

For instance, a study on Schiff bases derived from other substituted benzaldehydes demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).[4] The mechanism of action for some of these compounds was found to involve the induction of apoptosis, a form of programmed cell death.[4]

It is hypothesized that Schiff base derivatives of 3,5-dichloro-4-isopropoxybenzaldehyde would exhibit comparable or even enhanced anticancer activity due to the presence of the 3,5-dichloro moiety.

Table 1: Comparative Anticancer Activity of a Structurally Related Dichloro-Substituted Compound

CompoundCell LineActivityReference
(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeA549 (Lung Carcinoma)Reduced cell viability to 21.2%[1]
Antimicrobial Activity

Schiff bases derived from various aldehydes have also shown significant promise as antimicrobial agents.[2] The structural features of these molecules can be tailored to target specific microbial pathogens.

Comparative Analysis:

In a study of hydrazone derivatives of (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, structure-dependent antimicrobial activity against Gram-positive pathogens was observed.[1] For example, one derivative showed activity against Staphylococcus aureus (MIC 64 µg/mL) and Clostridioides difficile (MIC 16 µg/mL).[1]

This suggests that Schiff bases and other derivatives of 3,5-dichloro-4-isopropoxybenzaldehyde could be effective against a range of bacterial strains. The isopropoxy group at the 4-position may further influence the antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity of a Structurally Related Dichloro-Substituted Compound Derivative

CompoundBacterial StrainMIC (µg/mL)Reference
Hydrazone derivative of (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus TCH151664[1]
Hydrazone derivative of (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidClostridioides difficile AR-106716[1]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of Schiff base derivatives and the evaluation of their biological activities. These protocols are based on established methods reported in the literature for similar compounds.

Synthesis of Schiff Base Derivatives

This protocol describes a general method for the condensation of an aldehyde with a primary amine to form a Schiff base.

Synthesis_Workflow Aldehyde 3,5-Dichloro-4-isopropoxybenzaldehyde Reaction Reflux Aldehyde->Reaction Amine Primary Amine (e.g., aniline derivative) Amine->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reaction Product Schiff Base Derivative Reaction->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Methodology:

  • Dissolution: Dissolve equimolar amounts of 3,5-dichloro-4-isopropoxybenzaldehyde and the desired primary amine in a suitable solvent, such as ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for an appropriate duration (typically 2-6 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Addition Add Test Compounds (Varying Concentrations) Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (Formation of Formazan Crystals) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 3,5-Dichloro-4-isopropoxybenzaldehyde

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 3,5-Dichloro-4-isopropoxybenzaldehyde is a key building block in the synthesis of various high-value molecules, most notably the thyroid hormone receptor β (THR-β) agonist MGL-3196 (Resmetirom), a promising therapeutic for dyslipidemia and non-alcoholic steatohepatitis (NASH).[1][2] The unique substitution pattern of this benzaldehyde derivative—electron-withdrawing chlorine atoms flanking an electron-donating isopropoxy group—imparts specific reactivity and solubility characteristics. However, supply chain considerations, cost, or the need to explore structure-activity relationships (SAR) often necessitate the evaluation of alternative reagents.

This guide provides an in-depth comparison of viable alternatives to 3,5-Dichloro-4-isopropoxybenzaldehyde, grounded in the principles of organic chemistry and supported by a proposed experimental framework for direct comparison. We will delve into the nuances of how substituent changes affect reactivity and offer practical guidance for selecting the optimal reagent for your specific application.

Understanding the Role of 3,5-Dichloro-4-isopropoxybenzaldehyde: A Key Intermediate

The primary role of 3,5-Dichloro-4-isopropoxybenzaldehyde in multi-step syntheses is to introduce the 3,5-dichloro-4-isopropoxyphenyl moiety. The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electronic nature of the substituents on the aromatic ring plays a crucial role in the reactivity of the aldehyde. The two chlorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the para-isopropoxy group is electron-donating, which can modulate this effect.

A Curated Selection of Alternative Reagents

The following reagents have been selected as potential alternatives based on structural similarity and commercial availability. Each presents a unique combination of electronic and steric properties that will influence its performance in a given reaction.

ReagentStructureKey Differences from Target
3,5-Dichlorobenzaldehyde 3,5-DichlorobenzaldehydeLacks the 4-isopropoxy group, making it more electron-deficient.
3,5-Dichloro-4-hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehydePrecursor to the target; the free hydroxyl group can be a site for side reactions or can be used for further derivatization.
3,5-Dichlorosalicylaldehyde 3,5-DichlorosalicylaldehydeHydroxyl group at the 2-position, which can influence reactivity through intramolecular hydrogen bonding and steric effects.
4-Isopropoxybenzaldehyde 4-IsopropoxybenzaldehydeLacks the two chlorine atoms, making it significantly more electron-rich.

Comparative Analysis of Physical and Chemical Properties

A thorough understanding of the physical properties of each reagent is essential for experimental design and process development.

Property3,5-Dichloro-4-isopropoxybenzaldehyde3,5-Dichlorobenzaldehyde3,5-Dichloro-4-hydroxybenzaldehyde3,5-Dichlorosalicylaldehyde4-Isopropoxybenzaldehyde
Molecular Weight ( g/mol ) 233.09175.01[3]191.01191.01[4]164.20[5]
Melting Point (°C) Not readily available63.5-65.5[3]132-13595-97[6]167[7]
Boiling Point (°C) Not readily available235-240Decomposes236.7108-110 (at 5 mmHg)[7]
Solubility Soluble in common organic solventsInsoluble in water[8]Soluble in alcohols, acetone, ethyl acetateSoluble in ethanol[6]Soluble in organic solvents, limited water solubility[9]
CAS Number 692281-56-410203-08-4[3]2314-36-590-60-8[6]18962-05-5[9]

Proposed Experimental Comparison: The Wittig Reaction

To provide a tangible framework for comparing the performance of these alternative reagents, we propose a comparative study based on the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes and ketones.[10] Its sensitivity to the electronic nature of the aldehyde makes it an excellent choice for this comparative analysis.

Experimental Rationale

The electron-withdrawing or -donating nature of the substituents on the benzaldehyde ring will directly impact the electrophilicity of the carbonyl carbon. We hypothesize that aldehydes with stronger electron-withdrawing groups will exhibit faster reaction rates and potentially higher yields in the Wittig reaction.

Proposed Experimental Workflow

G cluster_prep Preparation cluster_reaction Parallel Wittig Reaction cluster_monitoring Monitoring & Workup cluster_analysis Analysis & Comparison prep_ylide Prepare Wittig Ylide (e.g., from benzyltriphenylphosphonium chloride) reaction To each aldehyde solution, add the prepared Wittig ylide at a controlled temperature prep_ylide->reaction prep_aldehydes Prepare equimolar solutions of each aldehyde in a suitable solvent (e.g., THF) prep_aldehydes->reaction tlc Monitor reaction progress by TLC (or LC-MS) at regular intervals reaction->tlc workup Quench the reaction and perform a standard aqueous workup tlc->workup purification Purify the crude product by column chromatography workup->purification characterization Characterize the products (NMR, MS) and determine the isolated yield purification->characterization comparison Compare reaction times, yields, and purity across all tested aldehydes characterization->comparison

Caption: Proposed workflow for the comparative Wittig reaction.

Detailed Experimental Protocol: Comparative Wittig Reaction

Objective: To compare the reactivity and yield of 3,5-Dichloro-4-isopropoxybenzaldehyde and its alternatives in a Wittig reaction with benzyltriphenylphosphonium ylide.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes (or another suitable strong base)

  • Anhydrous Tetrahydrofuran (THF)

  • 3,5-Dichloro-4-isopropoxybenzaldehyde

  • 3,5-Dichlorobenzaldehyde

  • 3,5-Dichloro-4-hydroxybenzaldehyde

  • 3,5-Dichlorosalicylaldehyde

  • 4-Isopropoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. The solution should turn a deep orange or red color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Parallel Reactions: In separate, flame-dried flasks under an inert atmosphere, dissolve each of the benzaldehyde derivatives (1.0 equivalent) in anhydrous THF.

  • Cool each aldehyde solution to 0 °C.

  • To each flask, add the prepared ylide solution dropwise.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, noting the disappearance of the starting aldehyde.

  • Workup: Once the reactions are complete (as indicated by TLC), quench each reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixtures to separatory funnels and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product from each reaction by flash column chromatography on silica gel.

  • Characterize the purified stilbene derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

  • Calculate the isolated yield for each reaction.

Predicted Outcomes and Discussion

Based on established principles of organic reactivity, we can predict the relative performance of each aldehyde in the Wittig reaction.

G Highest Highest Reactivity (Fastest Reaction Time) High High Reactivity Moderate Moderate Reactivity Low Lowest Reactivity (Slowest Reaction Time) Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde Dichlorobenzaldehyde->Highest Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde Dichlorosalicylaldehyde->High Target 3,5-Dichloro-4-isopropoxybenzaldehyde Target->Moderate Isopropoxybenzaldehyde 4-Isopropoxybenzaldehyde Isopropoxybenzaldehyde->Low

Sources

Validation

A Comparative Spectroscopic Guide to 3,5-Dichloro-4-isopropoxybenzaldehyde and its Analogs

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. 3,5-Dichloro-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. 3,5-Dichloro-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive comparison of its spectroscopic characteristics with key structural analogs, offering a practical framework for the identification and differentiation of this class of molecules. By examining the influence of halogenation and alkoxy substitution on the spectral data, we can gain a deeper understanding of structure-property relationships.

The Importance of a Multi-technique Approach

A single spectroscopic technique rarely provides sufficient information for the complete elucidation of a chemical structure. It is the synergistic application of multiple analytical methods that builds a self-validating and trustworthy characterization. In this guide, we will explore the insights gained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Features

The central focus of this guide is 3,5-Dichloro-4-isopropoxybenzaldehyde. To understand its spectroscopic properties, we will compare it with four key analogs: the parent molecule Benzaldehyde, 4-Isopropoxybenzaldehyde to isolate the effect of the alkoxy group, 3,5-Dichlorobenzaldehyde to observe the impact of the chloro substituents, and 3,5-Dichloro-4-hydroxybenzaldehyde to contrast the isopropoxy and hydroxyl groups.

Caption: Molecular structure of 3,5-Dichloro-4-isopropoxybenzaldehyde.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density in its vicinity.

Comparative ¹H NMR Data
CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Alkoxy/Hydroxy-H (δ, ppm)
3,5-Dichloro-4-isopropoxybenzaldehyde (Predicted) ~9.85 (s, 1H)~7.90 (s, 2H)~4.80 (sept, 1H), ~1.40 (d, 6H)
Benzaldehyde10.03 (s, 1H)7.90 (d, 2H), 7.65 (t, 1H), 7.55 (t, 2H)-
4-Isopropoxybenzaldehyde9.87 (s, 1H)7.82 (d, 2H), 6.98 (d, 2H)4.70 (sept, 1H), 1.38 (d, 6H)
3,5-Dichlorobenzaldehyde9.89 (s, 1H)7.90 (s, 2H), 7.78 (s, 1H)-
3,5-Dichloro-4-hydroxybenzaldehyde9.79 (s, 1H)7.85 (s, 2H)~6.0 (br s, 1H)

Note: Data for the target compound is predicted. Experimental data for comparators are sourced from publicly available databases.

Insights from ¹H NMR

The aldehyde proton of 3,5-Dichloro-4-isopropoxybenzaldehyde is predicted to appear as a singlet around 9.85 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group. The two aromatic protons are expected to be equivalent due to the symmetry of the molecule, giving rise to a singlet at approximately 7.90 ppm. The isopropoxy group should exhibit a septet for the methine proton around 4.80 ppm and a doublet for the six equivalent methyl protons around 1.40 ppm.

Comparing this to our analogs, we can see clear trends. The electron-withdrawing chlorine atoms in 3,5-Dichlorobenzaldehyde lead to a downfield shift of the aromatic protons compared to Benzaldehyde. Conversely, the electron-donating isopropoxy group in 4-Isopropoxybenzaldehyde shields the aromatic protons, causing an upfield shift of the protons ortho to this group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Comparative ¹³C NMR Data
CompoundC=O (δ, ppm)Aromatic-C (δ, ppm)Alkoxy-C (δ, ppm)
3,5-Dichloro-4-isopropoxybenzaldehyde (Predicted) ~190.0~155.0, ~132.0, ~130.0, ~129.0~73.0, ~22.0
Benzaldehyde192.7136.5, 134.5, 129.8, 129.1-
4-Isopropoxybenzaldehyde190.9164.1, 132.1, 130.1, 115.070.4, 22.0
3,5-Dichlorobenzaldehyde189.5138.2, 136.1, 134.0, 129.2-
3,5-Dichloro-4-hydroxybenzaldehyde189.9152.8, 131.2, 129.8, 123.1-

Note: Data for the target compound is predicted. Experimental data for comparators are sourced from publicly available databases.

Insights from ¹³C NMR

The carbonyl carbon of 3,5-Dichloro-4-isopropoxybenzaldehyde is predicted to have a chemical shift of around 190.0 ppm. The aromatic region will show four distinct signals due to the substitution pattern. The carbon bearing the isopropoxy group is expected to be the most downfield of the ring carbons, while the carbons bearing the chlorine atoms will also be significantly deshielded. The isopropoxy group itself will show two signals, one for the methine carbon around 73.0 ppm and one for the methyl carbons around 22.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Comparative IR Data
Compoundν(C=O) (cm⁻¹)ν(C-H aldehyde) (cm⁻¹)ν(C-O ether/phenol) (cm⁻¹)ν(C-Cl) (cm⁻¹)
3,5-Dichloro-4-isopropoxybenzaldehyde (Expected) ~1700~2850, ~2750~1250~800
Benzaldehyde~1703~2820, ~2720--
4-Isopropoxybenzaldehyde~1685~2830, ~2730~1255-
3,5-Dichlorobenzaldehyde~1705~2860, ~2760-~810
3,5-Dichloro-4-hydroxybenzaldehyde~1680~2870, ~2770~1280~790
Insights from IR Spectroscopy

The IR spectrum of 3,5-Dichloro-4-isopropoxybenzaldehyde is expected to be dominated by a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[1] The presence of the aldehyde is further confirmed by two weaker bands for the C-H stretch at approximately 2850 and 2750 cm⁻¹.[1] The C-O stretching of the isopropoxy ether linkage will likely appear as a strong band around 1250 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically around 800 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
3,5-Dichloro-4-isopropoxybenzaldehyde C₁₀H₁₀Cl₂O₂233.09[M]+, [M-CH₃]+, [M-C₃H₇]+, [M-CHO]+
BenzaldehydeC₇H₆O106.12106, 105, 77
4-IsopropoxybenzaldehydeC₁₀H₁₂O₂164.20164, 149, 121, 93
3,5-DichlorobenzaldehydeC₇H₄Cl₂O174.01174, 173, 145, 111
3,5-Dichloro-4-hydroxybenzaldehydeC₇H₄Cl₂O₂191.01190, 189, 161, 127
Insights from Mass Spectrometry

The mass spectrum of 3,5-Dichloro-4-isopropoxybenzaldehyde is expected to show a molecular ion peak [M]+ at m/z 233, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Common fragmentation pathways would include the loss of a methyl group ([M-15]+), the isopropyl group ([M-43]+), and the formyl radical ([M-29]+).

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the chromophore.

Comparative UV-Vis Data
Compoundλmax (nm)
3,5-Dichloro-4-isopropoxybenzaldehyde (Expected) ~280-290
Benzaldehyde~245, ~280
4-Isopropoxybenzaldehyde~277
3,5-Dichlorobenzaldehyde~250, ~290
3,5-Dichloro-4-hydroxybenzaldehyde~285
Insights from UV-Vis Spectroscopy

For substituted benzaldehydes, two main absorption bands are typically observed, corresponding to π→π* and n→π* transitions. The π→π* transition is usually more intense and occurs at a shorter wavelength, while the weaker n→π* transition of the carbonyl group appears at a longer wavelength.[2] For 3,5-Dichloro-4-isopropoxybenzaldehyde, the presence of the electron-donating isopropoxy group and the electron-withdrawing chlorine atoms are expected to cause a bathochromic (red) shift of the n→π* transition compared to benzaldehyde, likely resulting in a λmax in the 280-290 nm range.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

G SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent + TMS) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Acquire Data (400 MHz+) NMRTube->Spectrometer Processing Data Processing (FT, Phasing, Baseline) Spectrometer->Processing Spectrum Final Spectrum Processing->Spectrum

Caption: General workflow for NMR sample analysis.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Detection: The ions are detected, and their abundance is plotted against their m/z ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The software will automatically subtract the baseline and display the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic characterization of 3,5-Dichloro-4-isopropoxybenzaldehyde, while challenging due to the limited availability of experimental data, can be confidently approached through a combination of predictive methods and comparative analysis with structurally related compounds. The predicted and expected spectral features provide a unique fingerprint for this molecule. The aldehyde functionality is readily identified by its characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy. The substitution pattern on the aromatic ring, with two chlorine atoms and an isopropoxy group, creates a distinct pattern in the aromatic region of the NMR spectra and influences the fragmentation in mass spectrometry and the λmax in UV-Vis spectroscopy. This guide serves as a valuable resource for researchers working with this and similar substituted benzaldehydes, enabling them to interpret their spectroscopic data with a higher degree of confidence.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16839, 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved January 26, 2026 from [Link].

  • National Institute of Standards and Technology. Benzaldehyde in NIST Chemistry WebBook. Retrieved January 26, 2026 from [Link].

  • National Institute of Standards and Technology. 3,5-Dichlorobenzaldehyde in NIST Chemistry WebBook. Retrieved January 26, 2026 from [Link].

  • NMRDB.org. NMR Predict. Retrieved January 26, 2026 from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved January 26, 2026 from [Link].

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 26, 2026 from [Link].

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Comparative

A Comparative Guide to the X-ray Crystallography of Substituted Benzaldehydes: Unraveling Structure-Property Relationships

Substituted aromatic aldehydes are a cornerstone of modern chemical synthesis, serving as pivotal building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility is deeply root...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted aromatic aldehydes are a cornerstone of modern chemical synthesis, serving as pivotal building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility is deeply rooted in their molecular structure—the precise three-dimensional arrangement of atoms that dictates their physical properties and reactivity. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these structures, providing invaluable insights that guide the design of novel molecules with tailored functionalities.[2]

While a comprehensive crystallographic study on 3,5-dichloro-4-isopropoxybenzaldehyde is not publicly available, this guide will utilize a closely related and well-characterized analogue, 3,5-dichlorosalicylaldehyde (1) , to illustrate the principles of comparative crystallographic analysis. By examining the structure of 1 and comparing it with a derivative, we can illuminate how subtle changes in molecular architecture can lead to significant differences in crystal packing and intermolecular interactions—knowledge that is critical for researchers, scientists, and drug development professionals.

From Synthesis to Single Crystal: An Experimental Overview

The journey from a chemical concept to a fully characterized crystal structure is a multi-step process that demands precision and a deep understanding of molecular behavior. Here, we outline the synthesis of our model compound and the techniques used to obtain diffraction-quality single crystals.

Synthesis of 3,5-Dichlorosalicylaldehyde (1)

The synthesis of 3,5-dichlorosalicylaldehyde is typically achieved through the formylation of 2,4-dichlorophenol. The Duff reaction, which employs hexamethylenetetramine in an acidic medium, is a common and effective method.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,4-dichlorophenol (10.0 g, 61.3 mmol) and hexamethylenetetramine (17.2 g, 122.6 mmol) are dissolved in 80 mL of methanesulfonic acid.[3]

  • Heating: The reaction mixture is heated to 100°C and stirred for 1.5 hours.[3]

  • Workup: After cooling, the mixture is diluted with ethyl acetate. The organic layer is then washed sequentially with water and a saturated sodium bicarbonate solution.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 3,5-dichlorosalicylaldehyde.[3]

Causality Note: The choice of an acidic medium is crucial for the in-situ generation of the electrophilic iminium ion from hexamethylenetetramine, which then attacks the electron-rich phenol ring to introduce the formyl group.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. This is a simple and often effective method for compounds that are stable under ambient conditions.[4]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can promote the growth of large, well-defined crystals.[4]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, leading to crystallization.

For 3,5-dichlorosalicylaldehyde, slow evaporation from an ethanol solution has been shown to yield suitable single crystals.[5]

The X-ray Crystallography Workflow: From Crystal to Structure

The process of determining a crystal structure from a single crystal involves a series of well-defined steps, from data collection to structure refinement.

G cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Analysis & Validation crystal Select & Mount Crystal xray Mount on Diffractometer crystal->xray diffraction Expose to X-ray Beam xray->diffraction detector Collect Diffraction Data diffraction->detector process Process Raw Data (Integration & Scaling) detector->process Raw Diffraction Images spacegroup Determine Space Group process->spacegroup solve Solve Phase Problem spacegroup->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate Refined Structural Model analyze Analyze Geometry & Interactions validate->analyze deposit Deposit to Database (e.g., CSD) analyze->deposit

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 3,5-Dichlorosalicylaldehyde (1)

The crystal structure of 3,5-dichlorosalicylaldehyde reveals a planar molecule, a conformation that is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde.[6] This interaction is a common feature in ortho-hydroxy benzaldehydes and plays a significant role in their chemical behavior.

Parameter3,5-Dichlorosalicylaldehyde (1)
Chemical FormulaC₇H₄Cl₂O₂
Molecular Weight191.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.654(2)
b (Å)14.893(4)
c (Å)6.891(2)
β (°)114.12(3)
Volume (ų)716.3(3)
Z4
R-factor0.037
Data Source[6]

Comparative Analysis: The Impact of a Schiff Base Derivative

To understand the influence of substituents on crystal packing, we will compare the structure of 1 with its Schiff base derivative, (RS)-3,5-dichloro-2-[[(1-phenylethyl)imino]methyl]phenol (2) , which is synthesized from the reaction of 1 with racemic 1-phenylethylamine.[5] This modification replaces the aldehyde's carbonyl oxygen with a larger, more complex imine group.

Parameter3,5-Dichlorosalicylaldehyde (1)(RS)-3,5-dichloro-2-[[(1-phenylethyl)imino]methyl]phenol (2)
Chemical FormulaC₇H₄Cl₂O₂C₁₅H₁₃Cl₂NO
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
Key Intermolecular InteractionsC-H···O, C-H···π, π-π stacking, Halogen bondingC-H···π interactions
Data Source[6][5]

The introduction of the bulky 1-phenylethyl)imino]methyl group in 2 dramatically alters the intermolecular interactions and, consequently, the crystal packing. While both structures exhibit a planar π-conjugated system around the imine/aldehyde group, the nature of the forces holding the molecules together in the crystal lattice differs.[5][7]

  • In 3,5-dichlorosalicylaldehyde (1) , the crystal packing is stabilized by a combination of weak C-H···O hydrogen bonds, C-H···π interactions, π-π stacking, and halogen bonding.[7][8] Halogen bonds, in particular, are recognized as important directional interactions in crystal engineering.[9][10]

  • In the derivative (2) , the dominant intermolecular forces are C-H···π interactions.[5] The larger substituent likely sterically hinders the closer packing required for other types of interactions observed in 1 .

G cluster_0 Parent Compound (1) cluster_1 Derivative (2) parent_structure 3,5-Dichlorosalicylaldehyde parent_interactions Interactions: - C-H···O - π-π stacking - Halogen bonding parent_structure->parent_interactions derivative_structure (RS)-3,5-dichloro-2-[[(1-phenylethyl)imino]methyl]phenol parent_structure->derivative_structure Schiff Base Condensation derivative_interactions Interactions: - C-H···π parent_interactions->derivative_interactions Alters Crystal Packing derivative_structure->derivative_interactions

Caption: Logical comparison of intermolecular interactions in the parent compound and its derivative.

Implications for Drug Development and Materials Science

The comparative analysis of these two structures underscores a fundamental principle in crystal engineering: small molecular modifications can have a profound impact on the supramolecular assembly.[11] This has significant real-world implications:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can be influenced by the types of intermolecular interactions it can form. Different polymorphs can have vastly different physical properties, such as solubility and bioavailability, which are critical parameters in the pharmaceutical industry.

  • Material Properties: The mechanical and optical properties of organic materials are also dictated by their crystal packing.[9] By understanding and controlling intermolecular interactions, scientists can design materials with desired properties, such as flexibility or specific electronic behaviors.

References

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  • Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. (2026-01-05). American Chemical Society. [Link]

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Validation

A Senior Application Scientist's Guide to Halogenated Benzaldehydes: A Comparative Study in Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic route. Halogenated benzaldehydes are foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic route. Halogenated benzaldehydes are foundational building blocks, prized for their dual reactivity at the aldehyde carbonyl and the carbon-halogen (C-X) bond. However, the subtle yet profound differences imparted by the nature and position of the halogen substituent are often the pivot between a high-yielding, efficient reaction and a synthetic dead-end.

This guide provides an in-depth comparative analysis of halogenated benzaldehydes, moving beyond simple protocols to explain the underlying principles that govern their reactivity. We will explore how electronic and steric effects dictate performance in key transformations, providing the experimental data and mechanistic insights necessary for rational substrate selection.

Part 1: The Pillars of Reactivity—Electronic and Steric Effects

The reactivity of a halogenated benzaldehyde is a delicate interplay between the electron-withdrawing inductive effect of the halogen, its electron-donating resonance effect, and the steric hindrance it imposes.

Electronic Effects: A Tale of Two Forces

Halogens exert a powerful, distance-dependent inductive effect (-I) , withdrawing electron density from the aromatic ring. This effect is strongest for fluorine and diminishes down the group (F > Cl > Br > I). This electron withdrawal makes the carbonyl carbon more electrophilic, enhancing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde.[1][2]

Simultaneously, halogens possess lone pairs that can be delocalized into the aromatic π-system via a resonance effect (+M) . This effect, which donates electron density, is most significant for fluorine and decreases for heavier halogens. However, for halogens, the inductive effect is overwhelmingly dominant in influencing the reactivity of the aromatic system.[3]

Steric Effects: The Spatial Impediment

The physical size of the halogen atom (I > Br > Cl > F) is a critical factor, particularly when it is positioned ortho to the aldehyde group.[2] A bulky ortho-halogen can sterically hinder the approach of a nucleophile to the carbonyl carbon or impede the coordination of a metal catalyst at the C-X bond.[4]

Positional Isomerism: Ortho, Meta, and Para

  • Ortho Isomers: Experience the strongest combination of inductive and steric effects. The proximity of the halogen to the aldehyde group maximizes electron withdrawal but can also create significant steric clash.

  • Meta Isomers: Reactivity is primarily dictated by the inductive effect, as the resonance effect does not extend to the meta position.[5][6] This often leads to predictable electronic activation without direct steric interference.

  • Para Isomers: Both inductive and resonance effects are at play. With the halogen positioned opposite the aldehyde, steric hindrance at the carbonyl is negligible, making these isomers excellent models for studying purely electronic effects.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label="Interplay of factors governing reactivity."; fontsize=10; fontname="Arial"; } enddot Caption: Interplay of factors governing reactivity.

Part 2: A Comparative Analysis in Key Synthetic Transformations

The true measure of a reagent's utility is its performance in the laboratory. Here, we compare halogenated benzaldehydes in three ubiquitous reaction classes, each governed by different aspects of the molecule's structure.

A. Nucleophilic Addition: The Grignard Reaction

The addition of organometallic reagents like Grignards to the carbonyl group is a cornerstone of C-C bond formation. The reaction's success hinges on the electrophilicity of the carbonyl carbon.[1]

Causality: The strong electron-withdrawing inductive effect of halogens enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the nucleophilic Grignard reagent.[7] Therefore, we anticipate that reactivity will correlate with the halogen's electronegativity, while being tempered by steric hindrance.

Experimental Data Summary: Grignard Addition of Phenylmagnesium Bromide

SubstrateHalogenPositionYield (%)Comments
4-FluorobenzaldehydeFPara95%High reactivity due to strong -I effect and minimal sterics.
4-ChlorobenzaldehydeClPara92%Excellent yield, slightly less reactive than the fluoro analog.
4-BromobenzaldehydeBrPara89%Good yield, demonstrating the trend of decreasing reactivity.
2-ChlorobenzaldehydeClOrtho75%Reduced yield attributed to steric hindrance from the ortho-chloro group.
2-BromobenzaldehydeBrOrtho68%Further decrease in yield due to the larger size of bromine.

Experimental Protocol: Synthesis of (4-Chlorophenyl)(phenyl)methanol

  • Setup: A 250 mL three-necked, flame-dried flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is placed under a nitrogen atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). A solution of bromobenzene (1.1 eq) in 30 mL of anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard formation.[8][9]

  • Aldehyde Addition: Once the Grignard reagent formation is complete, the solution is cooled to 0°C. A solution of 4-chlorobenzaldehyde (1.0 eq) in 20 mL of anhydrous diethyl ether is added dropwise over 30 minutes.[7]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 2 hours until TLC analysis indicates the consumption of the aldehyde.

  • Quench & Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label="Workflow for Grignard reaction."; fontsize=10; fontname="Arial"; } enddot Caption: Workflow for Grignard reaction.

B. Olefination: The Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes with a high degree of regiochemical control.[10] Like the Grignard reaction, the initial step involves the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon.[11][12]

Causality: The reactivity trends observed in the Grignard reaction are expected to hold true for the Wittig reaction. Halogen substituents, particularly in the para and meta positions, should accelerate the reaction by increasing the carbonyl's electrophilicity.

Experimental Data Summary: Wittig Reaction with Benzyltriphenylphosphonium Chloride

SubstrateHalogenPositionYield (%)Comments
4-FluorobenzaldehydeFPara91% (Z:E ~4:1)High yield due to strong electronic activation.
4-ChlorobenzaldehydeClPara88% (Z:E ~4:1)Slightly lower yield, consistent with electronic trends.
4-BromobenzaldehydeBrPara85% (Z:E ~4:1)Good, reliable yield.
2-FluorobenzaldehydeFOrtho82% (Z:E ~3:1)Good yield, but lower than para due to sterics. Fluorine's small size minimizes this effect.

Experimental Protocol: Synthesis of 1-chloro-4-styrylbenzene

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the deep red ylide is observed.

  • Reaction: Stir the ylide solution at 0°C for 30 minutes. Add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide byproduct, is purified by column chromatography.[13]

Wittig_Mechanism

C. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

In stark contrast to the previous examples, cross-coupling reactions utilize the halogenated benzaldehyde as an electrophile at the C-X bond. The aldehyde group is often just a spectator or a directing group. The rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst.[14][15]

Causality: The reactivity in this context is governed by the C-X bond dissociation energy. Weaker bonds are cleaved more easily, facilitating the crucial oxidative addition step.[14] This results in a reactivity trend that is the inverse of that seen in nucleophilic additions.

Reactivity Trend: I > Br > Cl >> F

Experimental Data Summary: Suzuki Coupling with Phenylboronic Acid

SubstrateHalogenC-X Bond Energy (kJ/mol)Typical ConditionsRelative Rate
4-IodobenzaldehydeI~270Pd(PPh₃)₄, K₂CO₃, 80°CVery Fast
4-BromobenzaldehydeBr~330Pd(PPh₃)₄, K₂CO₃, 90°CFast
4-ChlorobenzaldehydeCl~400Requires stronger ligands (e.g., Buchwald), higher TSlow
4-FluorobenzaldehydeF~540Generally unreactive under standard conditionsVery Slow

Experimental Protocol: Synthesis of 4-formylbiphenyl

  • Setup: To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and the palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).

  • Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere and stir vigorously for 4-6 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the biphenyl product.

Suzuki_Cycle

Part 3: Strategic Selection and Conclusion

The optimal halogenated benzaldehyde is entirely context-dependent. The choice requires a clear understanding of which bond—the C=O or the C-X—is the intended site of reaction.

Decision Framework for Substrate Selection

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label="Decision guide for choosing a reagent."; fontsize=10; fontname="Arial"; } enddot Caption: Decision guide for choosing a reagent.

Halogenated benzaldehydes are far more than simple substituted aromatics; they are precision tools for the modern synthetic chemist. A thorough grounding in the interplay of their electronic and steric properties empowers researchers to make informed decisions, optimizing reaction conditions and maximizing yields. For reactions targeting the aldehyde, the high electrophilicity afforded by fluoro and chloro substituents is advantageous. Conversely, for transformations at the carbon-halogen bond, the weaker C-I and C-Br bonds provide the necessary reactivity for efficient cross-coupling. By understanding the causality behind these divergent behaviors, scientists can strategically leverage the full synthetic potential of this versatile class of reagents.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-isopropoxybenzaldehyde

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3,5-Dichloro-4-isopropoxybenzaldehyde in a laboratory setting. As a chlorinated aromatic aldehyde, this compound requires s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3,5-Dichloro-4-isopropoxybenzaldehyde in a laboratory setting. As a chlorinated aromatic aldehyde, this compound requires specific protocols to ensure the safety of personnel and maintain environmental compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Foundational Safety: Hazard Assessment and Personal Protection

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 3,5-Dichloro-4-isopropoxybenzaldehyde, and structurally similar compounds, are classified as hazardous. The primary risks are associated with direct contact and inhalation.

Causality of Required Controls: The irritant nature of this compound necessitates the use of engineering controls and Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical. The fine, potentially airborne nature of the solid requires measures to prevent inhalation.

Essential Engineering Controls and PPE:

  • Ventilation: All handling of 3,5-Dichloro-4-isopropoxybenzaldehyde should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2] The work area must be well-ventilated, and emergency eye wash fountains and safety showers must be immediately accessible.[1][2]

  • Hand Protection: Wear protective nitrile or neoprene gloves.[1] Per 29 CFR 1910.138, proper hand protection is mandatory.[1]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[2] A face shield should also be worn to provide maximum protection against splashes or dust, in accordance with 29 CFR 1910.133.[1]

  • Skin and Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, wear a chemically resistant apron or suit.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA approved respirator is necessary as mandated by 29 CFR 1910.134.[1][3]

Table 1: GHS Hazard Profile and Safety Imperatives

The following table summarizes the key hazards associated with compounds structurally related to 3,5-Dichloro-4-isopropoxybenzaldehyde.

Hazard Class & CategoryGHS Hazard StatementRequired Precautionary Actions
Skin Corrosion/Irritation, Cat. 2H315: Causes skin irritation[2]Avoid all skin contact. Wash hands and any exposed skin thoroughly after handling.[2] Contaminated clothing must be removed and washed before reuse.[2]
Serious Eye Damage/Irritation, Cat. 2H319: Causes serious eye irritation[1][2]Wear chemical safety goggles and/or a face shield.[1] In case of eye contact, rinse cautiously with water for several minutes.[2]
STOT (Single Exposure), Cat. 3H335: May cause respiratory irritation[1][2]Avoid breathing dust.[2] Use only in a well-ventilated area, preferably a fume hood. If inhaled, move to fresh air.[2]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste characterization. As a halogenated organic compound, 3,5-Dichloro-4-isopropoxybenzaldehyde must be disposed of as hazardous waste.

The Principle of Segregation: Halogenated organic waste streams must be kept separate from non-halogenated streams.[4][5] The reason for this is twofold:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) lists certain spent halogenated solvents under the "F-codes" (e.g., F001, F002), indicating their hazardous nature.[6][7] While this specific compound as an unused product may not fall under an F-code, any solvent mixture containing 10% or more of these halogenated solvents does.[6][8]

  • Disposal Method & Cost: The primary disposal method for halogenated waste is high-temperature incineration, which requires specialized equipment like afterburners and scrubbers to neutralize the acidic gases (e.g., HCl) produced.[1] Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more complex and expensive incineration process.[5]

Operational Protocols for Disposal

Follow these procedural steps for the safe management and disposal of 3,5-Dichloro-4-isopropoxybenzaldehyde waste.

Routine Waste Disposal (Unused Chemical or Contaminated Labware)
  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container compatible with chlorinated solids.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,5-Dichloro-4-isopropoxybenzaldehyde," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Accumulation: Place the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents, bases, or amines.[2][3]

  • Vendor Pickup: Arrange for the collection of the waste container by a licensed hazardous waste disposal vendor.

Spill Management Protocols

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Minor Spills (Small quantity, contained in a fume hood):

  • Restrict Access: Ensure the spill is contained and personnel are aware.

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Cleanup: Gently sweep or shovel the solid material into an appropriate container for disposal.[1][2] Use dry cleanup procedures and avoid generating dust.[9] Do NOT use air hoses for cleaning.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels.

  • Dispose: All cleanup materials (gloves, wipes, etc.) are now considered hazardous waste and must be placed in the sealed, labeled waste container.

For Major Spills (Large quantity, outside of a fume hood):

  • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services. Provide them with the location and nature of the hazard.[9]

  • Await Response: Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

Disposal Pathway Decision Workflow

The following diagram outlines the decision-making process for managing 3,5-Dichloro-4-isopropoxybenzaldehyde from generation to final disposal.

G cluster_0 Initial Assessment cluster_1 Immediate Action cluster_2 Containment & Segregation cluster_3 Final Disposition start Waste Generation (Unused chemical, contaminated labware, spill residue) is_spill Is the waste from a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_waste Routine Waste is_spill->routine_waste No minor_spill Minor Spill (Contained, small amount) spill_size->minor_spill Minor major_spill Major Spill (Uncontained, large amount) spill_size->major_spill Major collect_dry 1. Don Full PPE 2. Collect with dry sweep/shovel method 3. Minimize dust generation minor_spill->collect_dry evacuate 1. Evacuate & Isolate Area 2. Alert EHS/Emergency Services major_spill->evacuate contain_routine Place directly into waste container routine_waste->contain_routine contain_final Contain all waste (chemical & debris) in a sealed, compatible container collect_dry->contain_final vendor_pickup Arrange pickup by a licensed hazardous waste vendor evacuate->vendor_pickup EHS Manages Disposal contain_routine->contain_final label_waste Label as 'Hazardous Waste' with full chemical name & pictograms contain_final->label_waste segregate Segregate as HALOGENATED ORGANIC WASTE label_waste->segregate store Store in Satellite Accumulation Area segregate->store store->vendor_pickup incineration Final Disposal: High-Temperature Incineration with afterburner and flue gas scrubber vendor_pickup->incineration

Caption: Decision workflow for 3,5-Dichloro-4-isopropoxybenzaldehyde waste.

The Final Step: High-Temperature Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]

  • Why Incineration? This method ensures the complete destruction of the organic molecule.

  • Why Afterburners and Scrubbers? The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas and risks the formation of highly toxic dioxins and furans if combustion is incomplete. The afterburner ensures complete destruction, while the scrubber neutralizes the acidic HCl gas, preventing its release into the atmosphere.[1]

Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental component of responsible scientific practice that ensures the safety of laboratory personnel and protects our shared environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Dichloro-4-isopropoxybenzaldehyde

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who hand...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these chemicals. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Dichloro-4-isopropoxybenzaldehyde, a halogenated aromatic aldehyde. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles to protect you and your colleagues.

The core principle of laboratory safety is to minimize exposure to potentially hazardous materials.[1] This guide will detail the necessary personal protective equipment (PPE), handling procedures, and disposal methods, explaining the rationale behind each recommendation to foster a deep understanding of safe laboratory practices.

Understanding the Hazards: A Proactive Approach to Safety

Key Hazard Considerations:

  • Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes upon contact.[2][3][6]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][3]

  • Halogenated Compound: As a chlorinated organic compound, specific disposal procedures are required to prevent environmental contamination.[4][7][8]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical. For 3,5-Dichloro-4-isopropoxybenzaldehyde, the following PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.[5]Aromatic and halogenated hydrocarbons can degrade many glove materials; nitrile and butyl rubber offer good resistance.[5][9] Always check for signs of degradation such as swelling.[9]
Eye and Face Protection Chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[4]Standard safety glasses do not provide adequate protection from splashes. Goggles provide a seal around the eyes, and a face shield protects the entire face.
Skin and Body Protection A buttoned lab coat is the minimum requirement. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be worn.[4]This protects your skin and personal clothing from contamination.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood.[4]A fume hood is the primary engineering control to minimize inhalation exposure. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection, which may include a full-face air-purifying respirator.[10][11]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3,5-Dichloro-4-isopropoxybenzaldehyde is crucial to minimize the risk of exposure. The following workflow provides a clear, procedural guide.

Experimental Workflow for Handling 3,5-Dichloro-4-isopropoxybenzaldehyde

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 1. Conduct Risk Assessment (Review SDS of similar compounds, identify hazards) prep2 2. Verify Engineering Controls (Ensure fume hood is certified and operational) prep1->prep2 prep3 3. Don Appropriate PPE (Gloves, goggles, lab coat) prep2->prep3 handle1 4. Work in Designated Area (Inside a certified chemical fume hood) prep3->handle1 handle2 5. Weigh and Dispense Carefully (Minimize dust/aerosol generation) handle1->handle2 handle3 6. Keep Containers Closed (When not in use) handle2->handle3 clean1 7. Decontaminate Work Area (Wipe down surfaces with appropriate solvent) handle3->clean1 clean2 8. Segregate and Label Waste (Halogenated organic waste) clean1->clean2 clean3 9. Remove PPE Correctly (Avoid self-contamination) clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: A procedural workflow for the safe handling of 3,5-Dichloro-4-isopropoxybenzaldehyde.

Disposal Plan: Responsible Management of Chemical Waste

As a chlorinated aromatic compound, all waste containing 3,5-Dichloro-4-isopropoxybenzaldehyde must be treated as hazardous waste.[4] Improper disposal can lead to environmental harm and regulatory non-compliance.

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with 3,5-Dichloro-4-isopropoxybenzaldehyde, including excess reagent, contaminated gloves, and weighing paper, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[7][8][12] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3,5-Dichloro-4-isopropoxybenzaldehyde".[8][12][13]

  • Storage: The waste container should be kept tightly closed and stored in a well-ventilated, designated satellite accumulation area.[8]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Empty Container Disposal:

Empty containers that once held 3,5-Dichloro-4-isopropoxybenzaldehyde should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing, the container labels should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste.[14]

By adhering to these detailed protocols, you can confidently and safely handle 3,5-Dichloro-4-isopropoxybenzaldehyde, ensuring a secure research environment for yourself and your team.

References

  • Carl ROTH. Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. [Link]

  • The John D. Walsh Company. SAFETY DATA SHEET: XI ALDEHYDE. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • New Mexico State University. (2015-07-02). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment (PPE). [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Perfumer's Apprentice. (2021-10-12). Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. [Link]

  • MDPI. Laboratory-Scale Evaluation of an Electrochemical Barrier System for Targeted Removal of Vinyl Chloride and Trichloroethylene from Groundwater. [Link]

  • Chemical Hazards Emergency Medical Management. Personal Protective Equipment (PPE). [Link]

Sources

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